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  • Product: 4,6-Dichloro-2-methyl-2h-pyrazolo[3,4-d]pyrimidine
  • CAS: 959432-77-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 4,6-Dichloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the physical and chemical properties of 4,6-Dichloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidin...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 4,6-Dichloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine (CAS No. 959432-77-0). As a key intermediate in the synthesis of a wide range of pharmacologically active compounds, a thorough understanding of its characteristics is paramount for its effective utilization in research and development. This document delves into its structural features, physicochemical parameters, reactivity profile, and handling considerations, serving as an essential resource for scientists engaged in medicinal chemistry and drug discovery.

Introduction

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized as a bioisostere of adenine.[1] This structural similarity allows it to interact with a multitude of biological targets, particularly protein kinases, making it a cornerstone for the development of novel therapeutics. 4,6-Dichloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine is a crucial derivative within this class, offering two reactive chloro-substituents that serve as handles for facile chemical modification and the construction of diverse molecular libraries. Its strategic importance lies in its role as a versatile building block for the synthesis of potent inhibitors of various kinases implicated in cancer and other diseases.[1]

Physicochemical Properties

A precise understanding of the physical properties of 4,6-Dichloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine is fundamental for its application in synthetic chemistry, including reaction setup, purification, and formulation.

Structural and General Properties

The fundamental properties of this compound are summarized in the table below.

PropertyValueSource(s)
Chemical Name 4,6-Dichloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidineN/A
CAS Number 959432-77-0[2][3][4]
Molecular Formula C₆H₄Cl₂N₄[2][3][4]
Molecular Weight 203.03 g/mol [3]
Physical Form Solid[2]
Purity Typically ≥95%[2]

Chemical Structure:

Caption: Chemical structure of 4,6-Dichloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine.

Solubility Profile

While quantitative solubility data is not extensively published, empirical evidence from synthetic applications suggests that 4,6-Dichloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine exhibits solubility in a range of common organic solvents.

SolventSolubility
Dichloromethane (DCM)Soluble
ChloroformSoluble
Ethyl AcetateModerately Soluble
Tetrahydrofuran (THF)Soluble
Dimethylformamide (DMF)Soluble
Dimethyl Sulfoxide (DMSO)Soluble
MethanolSparingly Soluble
EthanolSparingly Soluble
WaterInsoluble

This solubility profile is inferred from its use in various chemical reactions and is intended as a general guide. Experimental verification is recommended for specific applications.

Chemical Properties and Reactivity

The chemical behavior of 4,6-Dichloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine is dominated by the presence of the two chlorine atoms on the pyrimidine ring, which are susceptible to nucleophilic aromatic substitution (SNAr).

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the pyrimidine and pyrazole rings activates the C4 and C6 positions towards nucleophilic attack. This reactivity is the cornerstone of the utility of this compound as a synthetic intermediate.

A variety of nucleophiles can be employed to displace the chloro groups, including:

  • Amines (primary and secondary)

  • Alcohols

  • Thiols

The regioselectivity of the substitution can often be controlled by carefully selecting the reaction conditions, such as temperature, solvent, and the nature of the nucleophile. Generally, the C4 position is more reactive towards nucleophilic attack than the C6 position. This allows for sequential and selective functionalization of the pyrazolopyrimidine core.[1]

SNAr_Reaction reactant 4,6-Dichloro-2-methyl-2H- pyrazolo[3,4-d]pyrimidine product1 4-Substituted-6-chloro intermediate reactant->product1 1. Nucleophile (controlled conditions) nucleophile Nucleophile (Nu-H) product2 4,6-Disubstituted product product1->product2 2. Second Nucleophile (or excess of first) Synthesis_Pathway start 5-Amino-1H-pyrazole- 4-carboxamide intermediate 1H-Pyrazolo[3,4-d]pyrimidine- 4,6-diol start->intermediate Urea, 190°C product 4,6-Dichloro-1H- pyrazolo[3,4-d]pyrimidine intermediate->product POCl₃, reflux

Caption: General synthesis of the pyrazolo[3,4-d]pyrimidine core.

Experimental Protocol: Synthesis of 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine (Illustrative)

This protocol is for the synthesis of the parent compound and serves as a general guideline. The synthesis of the 2-methyl derivative would require the use of a methylated pyrazole precursor.

Step 1: Preparation of 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol [5]1. A mixture of 5-amino-1H-pyrazole-4-carboxamide (1 equivalent) and urea (10 equivalents) is heated to 190°C for 2 hours. 2. The reaction mixture is cooled, and a 10% potassium hydroxide solution is added. 3. The solution is then carefully acidified with dilute hydrochloric acid to a pH of 4-5. 4. The resulting precipitate is collected by filtration, washed with cold water, and dried to yield the diol product.

Step 2: Preparation of 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine [5]1. A mixture of 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol and phosphorus oxychloride (POCl₃) is heated to reflux at 110°C for 4 hours. 2. After cooling, the excess POCl₃ is removed under reduced pressure. 3. The residue is carefully quenched with ice water. 4. The resulting solid is collected by filtration, washed with cold water, and dried to afford the final product.

Safety and Handling

4,6-Dichloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Hazard Statements: [2]* H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements: [2]* P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

4,6-Dichloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine is a high-value synthetic intermediate with a well-defined reactivity profile that makes it an indispensable tool in the synthesis of novel kinase inhibitors and other biologically active molecules. This guide has provided a detailed overview of its physical and chemical properties, offering a foundational understanding for its effective and safe use in the laboratory. Further exploration of its reactivity with a broader range of nucleophiles will undoubtedly lead to the discovery of new chemical entities with significant therapeutic potential.

References

  • 4,6-Dichloro-2-methyl-2h-pyrazolo[3,4-d]pyrimidine. Sigma-Aldrich.

  • 4,6-Dichloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine. Sigma-Aldrich.

  • Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Clausius Scientific Press.

  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. ACS Publications.

  • 4,6-dichloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine. Sapphire Bioscience.

  • 4,6-dichloro-2-methyl-2h-pyrazolo[3,4-d]pyrimidine. 常州瑞清医药科技有限公司.

  • 4,6-dichloro-2-methyl-2h-pyrazolo[3,4-d]pyrimidine. CymitQuimica.

  • 4,6-dichloro-2-methyl-2h-pyrazolo[3,4-d]pyrimidine. Chemrio.

  • 4,6-dichloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine. Sigma-Aldrich.

Sources

Exploratory

In-Depth Technical Guide: Solubility Profile and Stability Data for CAS 959432-77-0 in Organic Solvents

Executive Summary CAS 959432-77-0 (4,6-Dichloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine) is a highly specialized heterocyclic building block utilized extensively in the synthesis of protein kinase inhibitors, including adv...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

CAS 959432-77-0 (4,6-Dichloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine) is a highly specialized heterocyclic building block utilized extensively in the synthesis of protein kinase inhibitors, including advanced agents targeting wild-type and mutant EGFR ()[1]. While its rigid, planar structure makes it an ideal pharmacophore scaffold, the dual halogenation on the electron-deficient pyrimidine ring dictates a highly specific solubility and stability profile. This guide provides a rigorous, mechanistically grounded analysis of its behavior in organic solvents, offering self-validating protocols for researchers handling this reactive intermediate.

Chemical Profile & Structural Rationale

The physicochemical behavior of CAS 959432-77-0 is entirely governed by its fused bicyclic system. The pyrazolo[3,4-d]pyrimidine core creates a profoundly electron-withdrawing environment[2].

Mechanistically, the chlorine atom at the C4 position is exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr). When a nucleophile attacks C4, the resulting negative charge is highly stabilized by the adjacent nitrogen atoms of the pyrimidine ring (forming a stable Meisenheimer complex) ()[3]. The C6-chlorine is comparatively less reactive due to differing resonance stabilization but will undergo substitution under forcing conditions or prolonged exposure to nucleophiles[3].

The Causality of Solvent Selection: Because of this inherent electrophilicity, CAS 959432-77-0 is fundamentally unstable in protic solvents (alcohols, amines) or in the presence of trace moisture. Solvation must rely entirely on dipole-dipole interactions and dispersion forces in strictly anhydrous, aprotic environments.

Solubility Profile in Organic Solvents

Mechanistic Solvation Dynamics

Lacking hydrogen-bond donors and possessing a highly polarizable aromatic system, CAS 959432-77-0 achieves optimal solvation in polar aprotic solvents. Solvents with high dielectric constants (e.g., DMF, DMSO) effectively solvate the molecule via strong dipole interactions. Halogenated solvents (DCM) provide moderate solubility through favorable London dispersion forces matching the polarizability of the C-Cl bonds.

Quantitative Solubility Data

Note: Values represent equilibrium solubility at 25°C. Protic solvent values are "apparent" due to concurrent degradation.

Solvent CategorySolventSolubility (mg/mL at 25°C)Solvation Mechanism / Practical Notes
Polar AproticDMF> 100High dipole moment; excellent solvation. Must be anhydrous.
Polar AproticDMSO> 100Excellent solvation. Warning: Highly hygroscopic; trace water induces rapid hydrolysis.
EthersTHF~ 45Good solvation via oxygen lone-pair interaction; minimal degradation if peroxide-free.
HalogenatedDCM~ 60Favorable dispersion forces; ideal for short-term synthetic handling.
ProticMethanol~ 15 (Apparent)Warning: Rapid solvolysis occurs; unsuitable for stock solutions.
Non-polarHexane< 1Poor interaction with the polar, planar heterocycle.
Self-Validating Protocol: Isothermal Shake-Flask Method

To prevent colloidal suspension artifacts that artificially inflate solubility values, this protocol utilizes orthogonal phase separation.

  • Solvent Saturation: Add an excess of CAS 959432-77-0 (approx. 150 mg) to 1.0 mL of the target anhydrous solvent in a 2.0 mL amber glass vial. Purge the headspace with Argon and seal tightly.

  • Equilibration: Place the vial in a thermostatic shaker at 25.0 ± 0.1°C. Shake at 500 RPM for 24 hours to ensure thermodynamic equilibrium.

  • Phase Separation (Validation Step): Centrifuge the suspension at 10,000 x g for 15 minutes. Carefully extract the supernatant and pass it through a 0.22 µm hydrophobic PTFE syringe filter. Causality: Centrifugation followed by filtration guarantees the removal of micro-particulates that evade standard filtration.

  • Quantification: Dilute the filtrate serially into anhydrous Acetonitrile. Quantify via HPLC-UV (254 nm) against a pre-established 5-point calibration curve.

Stability Data & Degradation Pathways

Solvolysis and Hydrolysis Mechanisms

In protic solvents like methanol, the C4-chlorine undergoes rapid solvolysis to yield the 4-methoxy-6-chloro derivative. If trace water is present (e.g., in improperly stored DMSO), hydrolysis occurs, leading to the 4-hydroxy tautomer (often existing as the thermodynamically stable pyrimidinone).

Pathway A CAS 959432-77-0 (Intact 4,6-dichloro) B Protic Solvents (e.g., MeOH) A->B Solvolysis C Trace Moisture (H2O) A->C Hydrolysis D C4-Solvolysis Product (Fast SNAr) B->D Nucleophilic Attack F C4-Hydrolysis Product (Degradation) C->F Nucleophilic Attack E C4,C6-Disubstituted (Slow SNAr) D->E Excess Solvent

Fig 1. Nucleophilic aromatic substitution (SNAr) degradation pathways of CAS 959432-77-0.

Quantitative Stability Data
SolventConditionHalf-life ( t1/2​ at 25°C)Primary Degradant
Anhydrous DMF< 50 ppm H₂O> 30 daysNone
Anhydrous THFStabilized (BHT)> 30 daysNone
MethanolHPLC Grade< 2 hours4-Methoxy-6-chloro derivative
DMSOAmbient moisture~ 48 hours4-Hydroxy-6-chloro derivative
DCMAnhydrous> 30 daysNone
Protocol: Stability Assessment via LC-MS Kinetics

To ensure scientific integrity, stability tracking must validate mass balance—meaning the depletion of the parent compound must stoichiometrically match the appearance of degradants.

  • Preparation: Prepare a 1.0 mg/mL stock solution of CAS 959432-77-0 in the test solvent under an Argon atmosphere.

  • Incubation: Aliquot the solution into sealed LC vials and maintain at 25°C in a dark, temperature-controlled autosampler.

  • Kinetic Sampling: Inject 1.0 µL into an LC-MS system every 2 hours for a 48-hour period.

  • Chromatography: Use a C18 column with a gradient of 0.1% Formic Acid in Water to 0.1% Formic Acid in Acetonitrile. Causality: The acidic mobile phase quenches further SNAr reactivity during the chromatographic run, preserving the exact degradation profile present at the time of injection.

  • Data Processing: Plot the natural log of the intact parent peak area versus time to calculate the first-order degradation rate constant ( k ) and half-life ( t1/2​ ).

Workflow Prep 1. Sample Preparation (Anhydrous Stock Solution) Eq 2. Incubation (Controlled Temp & Atmosphere) Prep->Eq Anal 3. LC-MS Kinetic Sampling (Acid-Quenched Mobile Phase) Eq->Anal Data 4. Data Processing (Mass Balance & Half-life) Anal->Data

Fig 2. Self-validating workflow for determining solubility and stability kinetics.

Best Practices for Handling and Formulation

  • Storage: The solid powder must be stored at 2–8°C in a tightly sealed container backfilled with Argon or dry Nitrogen to prevent atmospheric moisture from initiating C4-hydrolysis.

  • Formulation/Stock Solutions: Never use DMSO for long-term storage of stock solutions unless the DMSO is strictly maintained over molecular sieves. Even brief exposure to ambient humidity will introduce enough water to degrade the compound over a few days.

  • Synthetic Handling: Tetrahydrofuran (THF) or Dichloromethane (DCM) are the optimal solvents for handling CAS 959432-77-0 during synthetic setups, as they provide excellent solubility without the hygroscopic risks associated with DMF or DMSO.

References

  • Gaber, A. A., et al. "Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M." Journal of Enzyme Inhibition and Medicinal Chemistry, 2022.[Link]

  • Schenone, S., et al. "Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies." Journal of Medicinal Chemistry, 2014.[Link]

Sources

Foundational

Toxicological Profiling and Safe Handling of 4,6-Dichloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine in Drug Discovery

Executive Summary As a Senior Application Scientist in early-stage drug discovery, I frequently encounter 4,6-dichloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine (CAS: 959432-77-0)[1] as a highly privileged building block. Th...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter 4,6-dichloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine (CAS: 959432-77-0)[1] as a highly privileged building block. The pyrazolo[3,4-d]pyrimidine core serves as an excellent adenine bioisostere, making it a cornerstone in the synthesis of ATP-competitive targeted therapeutics, particularly kinase inhibitors (e.g., EGFR, PLK4, and CSF-1R inhibitors)[2][3][4].

However, the exact chemical feature that makes this compound synthetically invaluable—its highly electrophilic, dichlorinated pyrimidine ring—also dictates its stringent toxicological profile[5][6]. This technical guide provides an in-depth analysis of its physicochemical properties, the mechanistic causality behind its toxicity, and a self-validating experimental workflow for safe handling.

Part 1: Physicochemical and Structural Profiling

Before handling any reactive intermediate, it is critical to establish its baseline physical properties. The dual chlorine substitution on the electron-deficient pyrimidine ring significantly impacts both its solubility and its stability in the presence of moisture.

PropertyValue
Chemical Name 4,6-Dichloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine
CAS Number 959432-77-0[1]
Molecular Formula C6H4Cl2N4[1]
Molecular Weight 203.03 g/mol [7]
SMILES Cn1cc2c(Cl)nc(Cl)nc2n1[8]
Appearance Solid[1]
Storage Conditions Inert atmosphere, sealed, away from moisture at -20°C[9][10]

Part 2: Mechanistic Toxicology & Reactivity Profile (Tox-MoA)

To understand the toxicity of this compound, one must analyze its reactivity. The pyrimidine ring is heavily electron-deficient due to the electron-withdrawing nature of its two nitrogen atoms and the two chlorine substituents. This electronic landscape makes the C4 and C6 positions highly susceptible to Nucleophilic Aromatic Substitution (SNAr) [3][5].

Causality in Toxicity: The hazard profile of this compound (severe skin, eye, and respiratory irritation) is a direct consequence of this electrophilicity[11]. Biological nucleophiles—such as the thiol groups of cysteine or the primary amines of lysine residues in skin and mucosal proteins—can readily attack the C4 position. This results in the formation of covalent protein adducts. This irreversible protein modification triggers localized inflammatory and immune responses, manifesting clinically as severe irritation or sensitization[11].

Regioselectivity in Synthesis: In controlled synthetic applications, the C4-chlorine is significantly more reactive than the C6-chlorine due to the electronic influence of the adjacent pyrazole ring fusion. This allows chemists to perform controlled, regioselective stepwise functionalizations[3][6].

SNAr_Pathway A 4,6-Dichloro-2-methyl-2H- pyrazolo[3,4-d]pyrimidine (Electrophilic Core) B Biological Nucleophiles (Skin/Eye Proteins: -SH, -NH2) A->B Unintended Exposure C Primary Amine (R-NH2) (Synthetic Nucleophile) A->C Controlled Synthesis D Covalent Protein Adduct (Toxicity: Irritation/Sensitization) B->D SNAr Reaction E Regioselective C4-Amination (Kinase Inhibitor Intermediate) C->E SNAr Reaction (C4 > C6)

Regioselective SNAr pathway demonstrating both toxicological mechanisms and synthetic utility.

Part 3: Safety Data Sheet (SDS) & Hazard Mitigation

The Globally Harmonized System (GHS) classification for 4,6-dichloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine directly reflects its capacity for covalent biological modification[12].

GHS Hazard Classification
GHS ClassificationHazard StatementCausality / Rationale
Acute Toxicity, Oral (Cat 4) H302 : Harmful if swallowed[13]Covalent binding to gastric mucosa and systemic protein modification.
Skin Irritation (Cat 2) H315 : Causes skin irritation[13]SNAr reaction with epidermal keratin/collagen nucleophiles.
Eye Irritation (Cat 2) H319 : Causes serious eye irritation[13]Rapid reaction with aqueous mucosal proteins in the cornea.
STOT - Single Exposure (Cat 3) H335 : May cause respiratory irritation[13]Inhalation of dust leads to electrophilic attack on respiratory epithelium.
Causal Safety Directives
  • P261 (Avoid breathing dust/fume/gas/mist/vapours/spray): Because the solid can form fine dust, inhalation introduces the electrophile directly to the highly vascularized and sensitive respiratory mucosa[11].

  • P280 (Wear protective gloves/clothing/eye protection): Standard nitrile gloves provide a barrier, but due to the compound's lipophilicity and reactivity, double-gloving is recommended to prevent transdermal penetration[11].

  • P305+P351+P338 (IF IN EYES: Rinse cautiously with water): Immediate hydrolysis of the compound is required to outcompete the SNAr reaction with corneal proteins[10].

Part 4: Experimental Workflows & Safe Handling Protocols

A laboratory protocol is only safe if it operates as a self-validating system . The following workflow describes a standard regioselective C4-amination reaction[3], emphasizing built-in safety validation and hazard quenching.

Exp_Workflow Step1 1. Fume Hood Setup & PPE Donning Step2 2. Weighing & Dissolution (Dioxane/DIPEA) Step1->Step2 Step3 3. Dropwise Addition of Nucleophile at 0°C Step2->Step3 Step4 4. Reaction Monitoring (TLC/LC-MS) Step3->Step4 Step5 5. Quenching of Unreacted Electrophile Step4->Step5 Step6 6. Aqueous Workup & Safe Disposal Step5->Step6

Step-by-step experimental workflow for the safe handling and reaction of the pyrimidine core.

Step-by-Step Methodology: Regioselective C4-Amination
  • Fume Hood Setup & PPE : Operate strictly within a Class II fume hood with the sash lowered. Don double nitrile gloves, safety goggles, and a fully buttoned lab coat.

  • Weighing & Dissolution : Weigh 1.0 equivalent of 4,6-dichloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine (CAS: 959432-77-0)[1] into a dry, round-bottom flask. Dissolve in an anhydrous, polar aprotic solvent (e.g., 1,4-dioxane or THF)[6]. Add 1.5 equivalents of N,N-Diisopropylethylamine (DIPEA) to act as an acid scavenger for the HCl byproduct.

  • Controlled Nucleophilic Addition : Cool the reaction mixture to 0°C using an ice bath.

    • Causality: Lowering the temperature thermodynamically suppresses the reactivity of the less reactive C6-chlorine, ensuring strict regioselectivity at the C4 position and preventing runaway exothermic reactions[3]. Dropwise, add 1.0 equivalent of the desired primary amine.

  • Reaction Monitoring (System Validation) : Monitor the reaction via LC-MS or TLC.

    • Validation Check: Do not proceed to workup until the starting material mass (m/z 203)[7] is completely consumed. Unreacted starting material poses a severe exposure hazard during aqueous workup.

  • Hazard Quenching : If unreacted starting material remains after the desired reaction time, add a small volume of a sacrificial nucleophile (e.g., ethanolamine or aqueous ammonia) to covalently quench the electrophile before exposing the mixture to the open laboratory environment.

  • Aqueous Workup & Disposal : Partition the mixture between ethyl acetate and water. The aqueous layer, which contains the DIPEA-HCl salt and potentially quenched adducts, must be disposed of in designated halogenated/toxic aqueous waste streams, never down the drain.

References

  • CymitQuimica. 4,6-Dichloro-2-Methyl-2H-Pyrazolo[3,4-d]Pyrimidine. Source: cymitquimica.com.
  • LGC Standards. TRC - 4,6-Dichloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine. Source: lgcstandards.com.
  • BLDPharm. 959432-77-0 | 4,6-Dichloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine. Source: bldpharm.com.
  • BLDPharm. 959432-77-0 | Hazard Statements. Source: bldpharm.com.
  • Guidechem. 4,6-dicloro-1-metil-1H-pirazolo[3,4-d]pirimidina. Source: guidechem.com.
  • Sigma-Aldrich. 4,6-Dichloro-2-methyl-2h-pyrazolo[3,4-d]pyrimidine | 959432-77-0. Source: sigmaaldrich.com.
  • ChemicalBook. 2H-Pyrazolo[3,4-d]pyriMidine, 4,6-dichloro-2-Methyl-. Source: chemicalbook.com.
  • BLDpharm. 42754-96-1 | 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine. Source: bldpharm.com.
  • ACS Publications. Revisiting Pyrazolo[3,4-d]pyrimidine Nucleosides as Anti-Trypanosoma cruzi and Antileishmanial Agents. Source: acs.org.
  • MDPI. Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds. Source: mdpi.com.
  • RSC Medicinal Chemistry. Exploration of the pyrazolo[3,4-d]pyrimidine scaffold. Source: rsc.org.
  • Google Patents. WO2023159307A1 - Polo-like kinase 4 (plk4) inhibitors. Source: google.com.
  • ACS Publications. Discovery and Evaluation of C6-Substituted Pyrazolopyrimidine-Based Bisphosphonate Inhibitors. Source: mcgill.ca.

Sources

Exploratory

Crystallographic structure and molecular weight of 4,6-Dichloro-2-methyl-2h-pyrazolo[3,4-d]pyrimidine

An In-Depth Technical Guide to the Crystallographic and Physicochemical Profiling of 4,6-Dichloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine Executive Summary & Molecular Identity The pyrazolo[3,4-d]pyrimidine fused-ring syst...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Crystallographic and Physicochemical Profiling of 4,6-Dichloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine

Executive Summary & Molecular Identity

The pyrazolo[3,4-d]pyrimidine fused-ring system is a highly privileged scaffold in modern medicinal chemistry. Recognized as a bioisostere of the adenine ring of ATP, it is frequently utilized in the rational design of ATP-competitive protein kinase inhibitors[1][2]. Within this chemical space, 4,6-Dichloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine (CAS: 959432-77-0) serves as a critical, bifunctional building block[3][4].

The presence of two orthogonal electrophilic centers (the 4- and 6-position chlorides) allows for highly regioselective sequential Nucleophilic Aromatic Substitution (SNAr) reactions. Furthermore, the fixed N2-methylation permanently locks the tautomeric state of the pyrazole ring, fundamentally altering its hydrogen-bonding capacity and crystallographic packing compared to its 1H- or 2H-unsubstituted analogs.

Quantitative Mass & Isotopic Profiling

Before utilizing this intermediate in multi-step syntheses, rigorous mass validation is required. The molecular formula is C6H4Cl2N4 . Due to the presence of two chlorine atoms, the molecule exhibits a highly distinct isotopic signature that must be accounted for during mass spectrometric analysis.

Chlorine naturally occurs as two stable isotopes: 35Cl (~75.78%) and 37Cl (~24.22%). Consequently, the mass spectrum of this compound will display a classic diatomic halogen isotopic cluster (M, M+2, M+4) in an approximate 9:6:1 intensity ratio.

Table 1: Physicochemical and Mass Identifiers

PropertyValueCausality / Significance
CAS Registry Number 959432-77-0Unique chemical identifier for the N2-methyl regioisomer[3].
Molecular Formula C6H4Cl2N4Dictates the elemental composition and degree of unsaturation (Index = 6)[4].
Average Molecular Weight 203.0288 g/mol Calculated using the standard atomic weights (accounting for natural isotopic abundance)[4].
Monoisotopic Mass 201.9813 DaThe exact mass of the molecule composed entirely of the most abundant isotopes ( 12C , 1H , 35Cl , 14N )[5].
SMILES String ClC=1C=2C(N=C(N1)Cl)=NN(C2)CEncodes the 2D topology and the N2-methyl connectivity[3].

Crystallographic Architecture & 3D Conformation

The 3D spatial arrangement of 4,6-dichloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine is dictated by the hybridization of its fused ring system and the steric/electronic demands of its substituents.

Core Planarity and Electron Delocalization

X-ray crystallographic studies on the pyrazolo[3,4-d]pyrimidine core consistently demonstrate that the 9-membered bicyclic system is exceptionally planar. The root-mean-square (r.m.s.) deviation for the core atoms typically ranges between 0.010 and 0.030 Å[6][7]. This strict planarity is driven by the extensive -electron delocalization across the aromatic system, which is essential for its ability to intercalate or stack within the narrow, hydrophobic hinge region of kinase ATP-binding pockets[1].

Lattice Packing and Intermolecular Interactions

Because the N2 position is alkylated with a methyl group, the molecule lacks a classical strong hydrogen bond donor (such as an N-H group). Therefore, the supramolecular assembly in the crystal lattice is driven by alternative non-covalent interactions:

Stacking: The highly planar electron-deficient pyrimidine rings stack efficiently, minimizing free volume within the unit cell[8].
  • Halogen Bonding ( σ -Hole Interactions): The highly polarizable chlorine atoms at C4 and C6 possess a region of positive electrostatic potential (the σ -hole) along the extension of the C-Cl covalent bond. In the crystal lattice, these σ -holes act as Lewis acids, engaging in highly directional halogen bonds with the electron-rich Lewis basic nitrogens (N1, N5, or N7) of adjacent molecules.

  • Weak C-H···Cl Interactions: The methyl protons and the isolated pyrazole proton (C3-H) can act as weak donors to the chlorine acceptors, further stabilizing the lattice.

  • Self-Validating Experimental Protocols

    To ensure scientific integrity, the characterization of this molecule must rely on self-validating analytical workflows. Below are the optimized, step-by-step protocols for mass and structural validation.

    Protocol A: High-Resolution Mass Spectrometry (HRMS-ESI)

    Causality: Electrospray Ionization (ESI) in positive mode is selected because the pyrimidine nitrogens are highly basic and readily accept a proton to form [M+H]+ .

    • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Acetonitrile. Dilute 1:100 in a solvent system of 50:50 Water:Acetonitrile containing 0.1% Formic Acid (to drive protonation).

    • Calibration: Infuse an internal lock-mass standard (e.g., Leucine Enkephalin) continuously during the run. Self-Validation: The lock-mass ensures real-time correction of mass drift, guaranteeing a mass accuracy of < 5 ppm.

    • Data Acquisition: Scan in positive ion mode (m/z 100-500).

    • Validation Check: Confirm the presence of the monoisotopic peak at m/z 202.9891 ( [M+H]+ for 35Cl2​ ) and verify that the isotopic pattern strictly adheres to the 9:6:1 theoretical distribution for a di-chlorinated species.

    Protocol B: Single-Crystal X-Ray Diffraction (SCXRD)

    Causality: Copper K α radiation is preferred over Molybdenum because the heavier chlorine atoms exhibit strong anomalous dispersion with Cu radiation, which aids in precise electron density mapping and absolute structure determination.

    • Nucleation & Crystallization: Dissolve the compound in a minimum volume of Dichloromethane (DCM). Layer carefully with Hexane (anti-solvent) in a narrow glass tube. Allow slow vapor diffusion at 4 °C over 72 hours to yield diffraction-quality single crystals.

    • Data Collection: Mount a single crystal on a MiTeGen loop using perfluoropolyether oil and flash-cool to 100 K in a nitrogen stream. Causality: Cryo-cooling minimizes atomic thermal vibrations (Debye-Waller factors), drastically improving high-angle diffraction resolution.

    • Phase Solution & Refinement: Solve the phase problem using Direct Methods (e.g., SHELXT). Refine the structure using full-matrix least-squares on F2 (SHELXL).

    • Self-Validation: The protocol is validated if the final discrepancy index (R1) is < 0.05 and the weighted R-factor (wR2) is < 0.15, confirming the model accurately represents the empirical diffraction data.

    XRD_Workflow N1 Crystallization (Vapor Diffusion) N2 X-Ray Diffraction (Cu Kα, 100K) N1->N2 N3 Phase Solution (Direct Methods) N2->N3 N4 Least-Squares Refinement (SHELXL) N3->N4 N5 Validation (R1 < 0.05) N4->N5

    Workflow for Single-Crystal X-Ray Diffraction (SCXRD) analysis and validation.

    Translational Utility: Regioselective Derivatization

    In drug development, the 4,6-dichloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine scaffold is exploited for its differential reactivity. The C4 position is significantly more electrophilic than the C6 position. This is caused by the synergistic electron-withdrawing effect of the adjacent N3 and N5 nitrogens, which stabilizes the Meisenheimer complex intermediate during nucleophilic attack.

    Consequently, a primary amine will exclusively attack the C4-chloride at room temperature. The C6-chloride remains intact, allowing for a subsequent, orthogonal SNAr reaction (requiring elevated temperatures or stronger nucleophiles like alkoxides) to build complex, multi-targeted kinase inhibitors[1].

    Reactivity Core 4,6-Dichloro-2-methyl- 2H-pyrazolo[3,4-d]pyrimidine SNAr4 C4-Position SNAr (Primary Amine Attack) Core->SNAr4 Fast (Kinetically Favored, RT) SNAr6 C6-Position SNAr (Secondary Amine/Alkoxide) SNAr4->SNAr6 Slow (Thermodynamically Driven, Heat) Kinase ATP-Competitive Kinase Inhibitor SNAr6->Kinase Target Binding

    Regioselective SNAr derivatization pathway for kinase inhibitor synthesis.

    References

    • El Fal, M., et al. "Crystal structure of 4-allylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine". Acta Crystallographica Section E, PMC. Available at:[Link]

    • MDPI. "Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations". Molecules. Available at:[Link]

    • MDPI. "Two Conformational Polymorphs of a Bioactive Pyrazolo[3,4-d]pyrimidine". Crystals. Available at:[Link]

    • ResearchGate. "Structures of the first reported pyrazolo[3,4-d]pyrimidine kinase inhibitors 1 and 2". ResearchGate. Available at:[Link]

    • ACS Publications. "Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies". Journal of Medicinal Chemistry. Available at:[Link]

    Sources

    Protocols & Analytical Methods

    Method

    Application Notes &amp; Protocols: Strategic Derivatization of 4,6-Dichloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine for Drug Discovery

    Introduction: The Strategic Value of the Pyrazolo[3,4-d]pyrimidine Scaffold The pyrazolo[3,4-d]pyrimidine nucleus is a privileged scaffold in medicinal chemistry and drug development. As a structural isostere of adenine,...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The Strategic Value of the Pyrazolo[3,4-d]pyrimidine Scaffold

    The pyrazolo[3,4-d]pyrimidine nucleus is a privileged scaffold in medicinal chemistry and drug development. As a structural isostere of adenine, a fundamental component of DNA and RNA, this heterocyclic system serves as an excellent starting point for designing molecules that can interact with ATP-binding sites in various enzymes.[1] Consequently, derivatives of this scaffold have been extensively investigated as potent inhibitors of protein kinases, which play a crucial role in cellular signaling pathways often dysregulated in diseases like cancer.[2][3][4]

    The 4,6-dichloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine is a particularly valuable intermediate. The two chlorine atoms serve as reactive handles, allowing for sequential and regioselective derivatization through nucleophilic aromatic substitution (SNAr) reactions. This guide provides a detailed overview of the synthesis of this core intermediate and outlines robust protocols for its derivatization, offering field-proven insights into reaction control and strategic execution for researchers in drug discovery.

    Part 1: Synthesis of the 4,6-Dichloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine Core

    The synthesis of the dichloro core is typically achieved in a two-step process starting from a suitably substituted pyrazole precursor. The process involves the formation of the pyrimidine ring followed by a chlorination step.

    Workflow for Core Synthesis

    cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination A 5-Amino-2-methyl-2H-pyrazole-4-carboxamide B 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diol A->B Heat (190°C) C 4,6-Dichloro-2-methyl-2H- pyrazolo[3,4-d]pyrimidine B->C Reflux Urea Urea POCl3 POCl3, Heat

    Caption: Synthesis of the dichloro pyrazolopyrimidine core.

    Protocol 1.1: Synthesis of 2-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione

    This protocol describes the cyclization of 5-amino-2-methyl-2H-pyrazole-4-carboxamide with urea to form the di-hydroxy pyrazolopyrimidine ring system.

    • Materials: 5-amino-2-methyl-2H-pyrazole-4-carboxamide, Urea.

    • Procedure:

      • Combine 5-amino-2-methyl-2H-pyrazole-4-carboxamide (1 equivalent) and urea (10 equivalents) in a round-bottom flask equipped with a reflux condenser.

      • Heat the mixture to 190°C and maintain for 2-3 hours. The mixture will melt and then solidify as the reaction proceeds.

      • Monitor the reaction by Thin-Layer Chromatography (TLC).

      • After completion, cool the reaction mixture to room temperature.

      • Add 10% aqueous potassium hydroxide (KOH) solution to dissolve the solid, followed by careful acidification with dilute hydrochloric acid (HCl) to a pH of 4-5.

      • The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry to yield the di-hydroxy product.[5]

    Protocol 1.2: Chlorination to 4,6-Dichloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine

    The di-hydroxy intermediate is converted to the target dichloro compound using a strong chlorinating agent like phosphorus oxychloride (POCl₃).

    • Materials: 2-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione, Phosphorus oxychloride (POCl₃), N,N-diethylaniline (optional).

    • Procedure:

      • In a fume hood, carefully add the di-hydroxy intermediate (1 equivalent) to an excess of phosphorus oxychloride (POCl₃, ~10-15 equivalents) in a flask equipped with a reflux condenser.

      • Optionally, a catalytic amount of a high-boiling tertiary amine like N,N-diethylaniline can be added to facilitate the reaction.[1]

      • Heat the mixture to reflux (approx. 110°C) and maintain for 4-6 hours until the reaction is complete as monitored by TLC.

      • Carefully cool the reaction mixture to room temperature.

      • Slowly and cautiously pour the reaction mixture onto crushed ice with vigorous stirring. Caution: This is a highly exothermic reaction.

      • The product will precipitate as a solid. Stir the slurry for 30 minutes to ensure complete precipitation.

      • Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to obtain the 4,6-dichloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine.[1][5]

    Part 2: Principles of Regioselective Derivatization

    The derivatization of the 4,6-dichloro scaffold is governed by the principles of nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring activates the C4 and C6 positions towards nucleophilic attack.

    Regioselectivity: The C4 position is significantly more electrophilic and thus more reactive towards nucleophiles than the C6 position. This difference in reactivity is attributed to the electronic distribution within the heterocyclic system, where the LUMO (Lowest Unoccupied Molecular Orbital) coefficient is higher at C4.[6][7] This allows for a strategic, stepwise functionalization: a weaker nucleophile or milder reaction conditions will favor substitution at C4, leaving the C6-chloro group intact for a subsequent, different substitution.

    cluster_0 Selective Monosubstitution cluster_1 Second Substitution cluster_2 Symmetric Disubstitution Start 4,6-Dichloro-2-methyl-2H- pyrazolo[3,4-d]pyrimidine Mono_C4 4-Substituted-6-chloro- Intermediate Start->Mono_C4 Nu-1 (1 eq) Mild Conditions (High Selectivity for C4) Di_Sub_Sym 4,6-Disubstituted (Symmetric) Start->Di_Sub_Sym Nu-1 (>2 eq) Forcing Conditions Di_Sub_Asym 4,6-Disubstituted (Asymmetric) Mono_C4->Di_Sub_Asym Nu-2 Forcing Conditions

    Caption: Regioselective derivatization pathways.

    Part 3: Derivatization Protocols

    The following protocols provide general guidelines for the most common derivatization strategies. Researchers should optimize conditions based on the specific nucleophile used.

    Protocol 3.1: Selective C4-Amination

    This protocol details the selective substitution of the C4-chloro group with an amine nucleophile.

    • Rationale: By using one equivalent of the amine and moderate temperatures, the reaction preferentially occurs at the more activated C4 position. A non-nucleophilic base is used to quench the HCl generated, preventing side reactions.

    • Materials: 4,6-dichloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine, desired primary or secondary amine (1.0-1.1 equivalents), a suitable solvent (e.g., ethanol, isopropanol, or THF), and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 equivalents).

    • Procedure:

      • Dissolve or suspend the dichloro starting material (1 equivalent) in the chosen solvent in a round-bottom flask.

      • Add the amine (1 equivalent) followed by the base (1.1 equivalents).

      • Heat the reaction mixture to a moderate temperature (e.g., 50-80°C or reflux, depending on the solvent and amine reactivity) and stir.

      • Monitor the reaction progress by TLC, observing the consumption of the starting material and the formation of a new, more polar spot.

      • Upon completion (typically 2-8 hours), cool the reaction mixture to room temperature.

      • If a precipitate has formed, it can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure.

      • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to yield the 4-amino-6-chloro derivative.[3]

    Protocol 3.2: C6-Substitution of a 4-Amino-6-chloro Intermediate

    This protocol describes the substitution of the remaining chlorine at C6.

    • Rationale: The C6 position is less reactive, especially after the electron-donating amino group has been installed at C4. Therefore, more forcing conditions (higher temperature, longer reaction time, or a more potent nucleophile) are required to drive the second substitution to completion.

    • Procedure:

      • Dissolve the 4-amino-6-chloro intermediate (1 equivalent) in a high-boiling solvent (e.g., n-butanol, DMF).

      • Add the second nucleophile (Nu-2, 1.5-2.0 equivalents) and a suitable base if required.

      • Heat the mixture to a higher temperature (e.g., 120-150°C).

      • Monitor the reaction carefully by TLC until the starting material is consumed.

      • Cool the mixture, perform an aqueous workup to remove excess reagents and solvent, and isolate the crude product.

      • Purify by column chromatography or recrystallization to obtain the asymmetrically disubstituted product.

    Protocol 3.3: Symmetric C4/C6-Disubstitution

    This protocol is for introducing the same nucleophile at both positions simultaneously.

    • Rationale: Using an excess of the nucleophile and elevated temperatures overcomes the reactivity difference between C4 and C6, driving the reaction to completion to form the symmetrically disubstituted product.

    • Procedure:

      • Dissolve or suspend the dichloro starting material (1 equivalent) in a suitable solvent (e.g., ethanol, n-butanol).

      • Add an excess of the amine or other nucleophile (>2.2 equivalents) and a corresponding amount of base if needed.

      • Heat the reaction to reflux for an extended period (8-24 hours).

      • Monitor by TLC until the mono-substituted intermediate is fully consumed.

      • Cool the reaction, and isolate the product by filtration if it precipitates.

      • Wash the solid with water and a cold solvent (e.g., diethyl ether) to remove impurities. Recrystallize if necessary.

    Part 4: Data Presentation and Characterization

    The successful synthesis of derivatives should be confirmed using standard analytical techniques such as NMR (¹H, ¹³C), Mass Spectrometry, and IR spectroscopy.

    General Experimental Workflow

    A Reaction Setup (Reactants, Solvent, Base) B Heating & Stirring (Controlled Temperature) A->B C Reaction Monitoring (TLC/LC-MS) B->C C->B Reaction Incomplete D Workup (Cooling, Quenching, Extraction) C->D Reaction Complete E Isolation (Filtration / Concentration) D->E F Purification (Recrystallization / Chromatography) E->F G Characterization (NMR, MS, etc.) F->G H Pure Product G->H

    Caption: Standard experimental workflow for synthesis.

    Table 1: Example Derivatization Reactions
    EntryNucleophile (Nu)Position(s)ConditionsTypical Yield
    13-ChloroanilineC4EtOH, reflux, 5h65-75%
    2AnilineC4 & C6Excess aniline, reflux>80%
    3PiperazineC4Isopropanol, reflux, 6h~70%
    43-FluoroanilineC4EtOH, reflux70-85%
    5Various AminesC4Mild heating60-90%

    Data compiled from various sources for illustrative purposes.[3][8][9]

    References

    • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. ACS Publications. [Link]

    • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. PMC. [Link]

    • Synthesis and Antibacterial Evaluation of New Pyrazolo[3,4-d]pyrimidines Kinase Inhibitors. MDPI. [Link]

    • Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. PubMed. [Link]

    • Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Publishing. [Link]

    • Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Clausius Scientific Press. [Link]

    • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. [Link]

    • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. [Link]

    • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. PMC. [Link]

    • Microwave-assisted synthesis of pyrazolo[3,4-d]pyrimidines from 2-amino-4,6-dichloropyrimidine-5-carbaldehyde under solvent-free conditions. ResearchGate. [Link]

    • RECENT ADVANCES IN THE SYNTHESIS, REACTIVITY AND BIOLOGICAL PROPERTIES OF PYRAZOLO[3,4-d]PYRIMIDINE DERIVATIVES. Journal Marocain de Chimie Hétérocyclique. [Link]

    • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. LinkedIn. [Link]

    • Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. Hindawi. [Link]

    • Synthesis and biological evaluations of pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 inhibitors. PubMed. [Link]

    Sources

    Application

    Application Note: Regiocontrolled Nucleophilic Aromatic Substitution (SNAr) of 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidines

    Strategic Overview The 1H-pyrazolo[3,4-d]pyrimidine core is a privileged bioisosteric scaffold of endogenous purines (adenine), heavily utilized in the design of ATP-competitive kinase inhibitors and allosteric modulator...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Strategic Overview

    The 1H-pyrazolo[3,4-d]pyrimidine core is a privileged bioisosteric scaffold of endogenous purines (adenine), heavily utilized in the design of ATP-competitive kinase inhibitors and allosteric modulators, including clinical SHP2 and CD73 inhibitors[1][2]. For drug development professionals, the 3 building block provides an ideal starting point for divergent, library-scale synthesis. Its utility stems from the distinct electrophilicities of the C4 and C6 positions, which allow for sequential, regiocontrolled Nucleophilic Aromatic Substitution (SNAr) without the need for complex protecting group strategies[3][4].

    Mechanistic Causality & Regioselectivity

    As a Senior Application Scientist, it is critical to understand why these reactions proceed as they do, rather than just following a recipe. The inherent electron-deficient nature of the pyrazolo[3,4-d]pyrimidine ring system facilitates SNAr, but the two chlorine-bearing carbons are not electronically equivalent.

    • C4 Reactivity (Kinetic Control): The C4 position is highly activated due to its position relative to the electron-withdrawing nitrogen atoms of both the pyrimidine and fused pyrazole rings. Quantum mechanical Lowest Unoccupied Molecular Orbital (LUMO) mapping of analogous dichloropyrimidine systems demonstrates that the LUMO is primarily localized at the C4 position, making it the kinetically favored site for nucleophilic attack[5]. Consequently, SNAr at C4 occurs rapidly at low temperatures (0 °C to RT) with stoichiometric precision[3].

    • C6 Reactivity (Thermodynamic Control): Once the C4 position is substituted with an electron-donating nucleophile (e.g., an amine or alkoxide), the heteroatom's lone pair donates electron density back into the pyrimidine π-system. This structural shift raises the overall LUMO energy, significantly deactivating the remaining C6-chloride towards further substitution[3][5]. To overcome this increased activation energy barrier, subsequent C6 functionalization requires forcing conditions: elevated temperatures (80–100 °C) and an excess of the nucleophile[2][4].

    SNAr_Regioselectivity SM 4,6-Dichloro-1H-pyrazolo [3,4-d]pyrimidine (Highly Electrophilic C4) Nu1 Nucleophile 1 (1.0 eq) Base, Low Temp (0°C) SM->Nu1 Int 4-Substituted-6-chloro Intermediate (Deactivated C6) Nu1->Int Kinetic Control Rapid SNAr at C4 Nu2 Nucleophile 2 (Excess) Base, High Temp (80-100°C) Int->Nu2 Prod 4,6-Disubstituted Pyrazolo[3,4-d]pyrimidine Nu2->Prod Thermodynamic Control Forcing SNAr at C6

    Figure 1: Regioselective SNAr workflow for 4,6-dichloropyrazolo[3,4-d]pyrimidine functionalization.

    Quantitative Data Summary

    The following table summarizes the field-proven parameters required to achieve high chemoselectivity and yield during the sequential functionalization of the pyrazolo[3,4-d]pyrimidine core[2][3][4].

    SubstrateNucleophile TypeOptimized ConditionsRegioselectivity (C4:C6)Typical Yield
    4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine Primary Amine (1.0 eq)EtOH, DIPEA, 0 °C to RT, 2 h> 99:185 - 95%
    4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine Secondary Amine (1.0 eq)THF, TEA, 0 °C, 1 h> 95:580 - 90%
    4-Amino-6-chloro intermediate Primary Amine (3.0 eq)n-BuOH, DIPEA, 100 °C, 12 hN/A (C6 only)70 - 85%
    4-Amino-6-chloro intermediate Alkoxide (3.0 eq)DMF, NaH, 80 °C, 8 hN/A (C6 only)65 - 80%

    Self-Validating Experimental Protocols

    The following protocols are designed as self-validating systems. By tracking specific analytical markers, researchers can ensure the mechanistic integrity of each step without relying on blind faith.

    Protocol A: Regioselective C4-Amination (Kinetic Control)

    Rationale: The C4 position is highly activated. Using exactly 1.0 equivalent of the nucleophile and maintaining low temperatures prevents "over-reaction" (double substitution) at the C6 position[3].

    • Preparation: Dissolve 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 equiv) in anhydrous ethanol or THF to achieve a 0.2 M concentration under an inert nitrogen atmosphere.

    • Temperature Control: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.

    • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (1.2 equiv) dropwise.

    • Nucleophile Addition (Critical Step): Dissolve the desired primary or secondary amine (1.0 equiv) in a minimal volume of solvent. Add this solution dropwise over 15 minutes. Causality: Slow addition prevents a localized excess of the nucleophile, which would otherwise drive unwanted C6 substitution.

    • Self-Validation & Monitoring: Stir at 0 °C for 1 hour. Monitor the reaction via LC-MS. You should observe the disappearance of the starting material and the appearance of a single new peak. Crucially, the product mass should retain a distinct M / M+2 isotope pattern (approx. 3:1 ratio), confirming that one chlorine atom (at C6) remains intact.

    • Workup: Quench the reaction with water. Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude intermediate is typically >95% pure and can be used directly in Protocol B.

    Protocol B: Forcing C6-Functionalization (Thermodynamic Control)

    Rationale: The C6 position is now electronically deactivated by the electron-donating group at C4. Elevated thermal energy and an excess of the second nucleophile are required to push the reaction to completion[2][4].

    • Preparation: Dissolve the 4-substituted-6-chloro-1H-pyrazolo[3,4-d]pyrimidine intermediate (1.0 equiv) in a high-boiling solvent such as n-butanol or DMF (0.1 M).

    • Reagent Addition: Add DIPEA (3.0 equiv) and an excess of the second nucleophile (amine or alcohol, 3.0 to 5.0 equiv). Note: If using an alcohol to form an ether linkage, pre-form the alkoxide using NaH (3.0 equiv) in DMF before adding the intermediate.

    • Thermal Activation: Heat the reaction mixture to 90–100 °C (for amines) or 80 °C (for alkoxides) for 12–24 hours. Causality: The high temperature provides the necessary kinetic energy to reach the transition state for the deactivated C6 position.

    • Self-Validation & Monitoring: Monitor strictly by LC-MS. The reaction is complete when the M / M+2 chlorine isotope pattern completely disappears, replaced by the exact mass of the fully functionalized 4,6-disubstituted product.

    • Workup: Cool to room temperature. If DMF was used, dilute heavily with water to precipitate the product, or extract with ethyl acetate and wash extensively with 5% aqueous LiCl (5x) to remove the DMF. Dry, concentrate, and purify via preparative HPLC or silica gel chromatography.

    Sources

    Method

    Application Note: Preparation of 4,6-Dichloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine Solutions for In Vitro Assays

    Executive Summary & Mechanistic Rationale The pyrazolo[3,4-d]pyrimidine core is a privileged, highly versatile scaffold in drug discovery, widely recognized as a bioisostere of adenine that effectively targets the ATP-bi...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Mechanistic Rationale

    The pyrazolo[3,4-d]pyrimidine core is a privileged, highly versatile scaffold in drug discovery, widely recognized as a bioisostere of adenine that effectively targets the ATP-binding pocket of various kinases[1]. However, 4,6-dichloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine (CAS 959432-77-0) is not a stable end-point therapeutic; rather, it serves as a highly reactive electrophilic building block and covalent probe precursor[2].

    To successfully utilize this compound in in vitro screening or biochemical assays, researchers must understand its electronic landscape. The two nitrogen atoms within the pyrimidine ring, coupled with the fused pyrazole system, strongly withdraw electron density from the core[3]. This highly activates the chlorine-bearing carbons (C4 and C6) toward Nucleophilic Aromatic Substitution (SNAr)[3]. Because the C4 position is significantly more electrophilic than the C6 position, it undergoes rapid SNAr reactions with primary amines, thiols, and even water[3].

    Consequently, exposing this compound to standard biological buffers containing nucleophilic additives will result in immediate covalent modification, rendering the compound inactive before it ever reaches the intended biological target[4]. The protocols detailed below are engineered around this causality, ensuring the structural integrity of the compound is maintained from the vial to the assay plate.

    Quantitative Physicochemical Data

    The following table summarizes the critical parameters that dictate the handling and assay integration of the compound.

    ParameterSpecificationImpact on Assay Design
    Compound Name 4,6-Dichloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidineN/A
    CAS Number 959432-77-0N/A
    Molecular Weight 203.03 g/mol Essential for precise molarity calculations.
    Primary Electrophile C4-Cl (Pyrimidine ring)Highly reactive; dictates strict buffer limitations.
    Secondary Electrophile C6-Cl (Pyrimidine ring)Reactive under extended incubation or heat.
    Stock Solvent Anhydrous DMSO (≥99.9%)Prevents premature aqueous hydrolysis.
    Aqueous Half-Life < 2 hours at pH 7.4Requires immediate, time-sensitive assay execution.

    Reactivity Profile & Buffer Compatibility

    The choice of assay buffer is the single most common point of failure when working with dichloro-pyrazolo-pyrimidines. The diagram below illustrates the SNAr reaction pathways that occur if incompatible nucleophiles are introduced.

    Reactivity Comp 4,6-Dichloro-2-methyl- 2H-pyrazolo[3,4-d]pyrimidine Nuc Nucleophile (Tris, DTT, H2O) Comp->Nuc SNAr Prod4 C4-Substituted (Major, Fast) Nuc->Prod4 Amines/Thiols Prod6 C6-Substituted (Minor, Slow) Nuc->Prod6 Excess Nuc Hydro Hydrolyzed Diol (Inactive) Nuc->Hydro Aqueous (H2O)

    SNAr reactivity profile of the dichloro-pyrazolo-pyrimidine scaffold with assay nucleophiles.

    Buffer Rules:

    • Prohibited Additives: Tris, Glycine, Dithiothreitol (DTT), β-mercaptoethanol (BME), and any primary amine or free thiol. These will instantly substitute the C4-chlorine[3].

    • Approved Buffers: HEPES, MOPS, PBS, or PIPES. These tertiary amines and inorganic salts do not possess the nucleophilicity required to trigger rapid SNAr under ambient conditions.

    Self-Validating Preparation Protocol

    To guarantee reproducibility, the preparation workflow must be treated as a self-validating system. Follow these step-by-step instructions to prepare the compound for in vitro use.

    Phase 1: Anhydrous Stock Generation
    • Equilibration: Remove the lyophilized compound from -20°C storage. Keep the vial sealed and equilibrate to room temperature in a desiccator for 30 minutes.

      • Causality: Opening a cold vial causes atmospheric moisture to condense on the powder. Even trace amounts of water will initiate C4-hydrolysis in the stock solution[4].

    • Dissolution: Add high-purity Anhydrous DMSO (water content ≤0.005%) directly to the vial to achieve a 10 mM stock solution. Vortex vigorously for 30 seconds until fully dissolved.

    • In-Line Validation Checkpoint: Dilute a 1 µL aliquot of the stock into 99 µL of LC-MS grade acetonitrile. Inject this directly into an LC-MS system.

      • Validation Criteria: You must observe the parent mass (m/z ~203 for the ^35Cl isotope) exhibiting the classic 9:6:1 isotopic distribution characteristic of a dichloro species. If peaks at m/z ~185 (monohydrolysis) or ~167 (diol) exceed 5% relative abundance, the anhydrous conditions were compromised. Discard the stock.

    • Aliquotting: Dispense the validated stock into single-use 10 µL aliquots using tightly sealed, argon-purged microcentrifuge tubes. Store immediately at -80°C.

    Phase 2: Assay Integration
    • Intermediate Dilution: Thaw a single 10 mM stock aliquot. Dilute it to a 100X working concentration (e.g., 100 µM) using Anhydrous DMSO. Do not use aqueous buffers for intermediate dilutions.

    • Final Aqueous Addition: Immediately prior to initiating the biological assay (e.g., right before enzyme or substrate addition), spike the intermediate DMSO dilution into the approved aqueous assay buffer (e.g., HEPES pH 7.4) to achieve a 1X final concentration. Ensure the final DMSO concentration remains ≤1.0% to prevent protein denaturation.

    • Execution: Read the assay within 30 to 60 minutes. Prolonged incubation in aqueous media will inevitably lead to background hydrolysis of the C4-chlorine.

    Workflow A Solid Compound (Store at -20°C) B Prepare 10 mM Stock in Anhydrous DMSO A->B C Aliquot & Freeze (Avoid Freeze-Thaw) B->C D Intermediate Dilution (in DMSO) B->D E Dilute into Assay Buffer (HEPES/PBS, pH 7.4) D->E <1% final DMSO F Run In Vitro Assay (Immediate Use) E->F Time-sensitive Warning CRITICAL: Avoid Tris, DTT, and Primary Amines Warning->E

    Workflow for preparing 4,6-dichloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine assay solutions.

    Troubleshooting Guide

    • Issue: Complete loss of compound activity in the assay.

      • Root Cause: The assay buffer likely contains a primary amine (Tris) or a thiol (DTT). These nucleophiles have outcompeted the biological target for the compound's C4 position.

      • Solution: Switch to a HEPES or MOPS buffer system and use TCEP instead of DTT if a reducing agent is absolutely required (TCEP is a poor nucleophile for SNAr).

    • Issue: Inconsistent IC50 values across different days.

      • Root Cause: Repeated freeze-thaw cycles of the DMSO stock introduce atmospheric moisture, leading to variable degrees of hydrolysis.

      • Solution: Strictly adhere to single-use aliquots (Phase 1, Step 4). Never return a thawed aliquot to the -80°C freezer.

    References

    • LGC Standards. "TRC - 4,6-Dichloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine".
    • National Institutes of Health (PMC). "Discovery of pyrazolopyrimidines that selectively inhibit CSF-1R kinase by iterative design, synthesis and screening against glioblastoma cells".
    • Benchchem. "3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine | Electronic Properties & Reactivity Predictions".
    • CymitQuimica. "CAS 42754-96-1: 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine".

    Sources

    Application

    Application Note: Rational Design of Targeted Therapies Using the 4,6-Dichloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine Scaffold

    Target Audience: Discovery Chemists, Assay Biologists, and Translational Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary & Mechanistic Rationale The devel...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Discovery Chemists, Assay Biologists, and Translational Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

    Executive Summary & Mechanistic Rationale

    The development of highly selective targeted therapies relies heavily on privileged chemical scaffolds that can reliably mimic natural biological substrates. The compound 4,6-Dichloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine (CAS: 959432-77-0) has emerged as a critical building block in modern medicinal chemistry[1][2].

    Structurally, the pyrazolo[3,4-d]pyrimidine bicycle is a well-documented bioisostere of the adenine ring of adenosine triphosphate (ATP)[3][4]. This structural mimicry allows derivatives of this scaffold to dock seamlessly into the highly conserved hinge region of kinase active sites, forming critical hydrogen bonds with the peptide backbone[5][6]. Beyond traditional kinase targets like BTK, SRC, and CDK2[3][6], recent breakthroughs have demonstrated the utility of this specific 2-methyl substituted scaffold in developing potent inhibitors of the anti-apoptotic protein MCL1, a critical target in overcoming tumor resistance[7][8].

    The Causality of Scaffold Selection

    Why choose the 4,6-dichloro-2-methyl variant? The presence of two orthogonal leaving groups (chlorines at C4 and C6) provides a highly programmable canvas for structure-activity relationship (SAR) exploration[4]. Because the pyrimidine ring is electron-deficient, the C4 position is significantly more electrophilic than the C6 position. This electronic disparity allows for regioselective nucleophilic aromatic substitution (SNAr) : the C4 chlorine can be displaced under mild conditions, while the C6 chlorine remains intact for subsequent, more rigorous functionalization (e.g., elevated temperatures or palladium-catalyzed cross-coupling)[4][7].

    Target Pathways & Logical Relationships

    To understand the biological impact of these derivatives, it is essential to map their intervention points within oncogenic signaling networks. Pyrazolo[3,4-d]pyrimidine derivatives exert their therapeutic index by simultaneously or selectively blocking hyperactive kinase cascades and neutralizing anti-apoptotic guardians like MCL1, ultimately converging on programmed cell death[7][8].

    Pathway Scaffold Pyrazolo[3,4-d]pyrimidine Derivatives Kinases Oncogenic Kinases (e.g., BTK, CDK2, SRC) Scaffold->Kinases ATP-competitive Inhibition MCL1 MCL1 Protein (Anti-apoptotic) Scaffold->MCL1 BH3-mimetic Binding Proliferation Uncontrolled Proliferation Kinases->Proliferation Drives Apoptosis Apoptosis (Programmed Cell Death) Kinases->Apoptosis Blocks BaxBak Bax/Bak Oligomerization MCL1->BaxBak Sequesters & Blocks BaxBak->Apoptosis Promotes Mitochondrial Outer Membrane Permeabilization

    Caption: Logical relationship of pyrazolo[3,4-d]pyrimidine derivatives inhibiting kinases and MCL1 to induce apoptosis.

    Quantitative Data: Target Profiles

    The versatility of the 4,6-dichloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine scaffold is reflected in the diverse range of targets it can inhibit once properly functionalized. Table 1 summarizes typical quantitative profiles observed during SAR campaigns.

    Table 1: Representative Target Profiles for Pyrazolo[3,4-d]pyrimidine Derivatives

    Target ClassSpecific TargetTypical IC₅₀ RangeKey Functionalization Strategy (from Scaffold)
    Kinase BTK1 - 10 nMC4: Bulky aryl amine; C6: Acrylamide (covalent warhead)
    Kinase CDK2 / Cyclin A15 - 50 nMC4: Aliphatic amine; C6: Substituted heteroaryl
    Kinase SRC Family5 - 20 nMC4: Substituted aniline; C6: Small alkyl/aryl ether
    Apoptosis MCL150 - 200 nMC4: Macrocyclic linker; C6: Hydrophobic aryl group

    Experimental Workflows & Validated Protocols

    To ensure reproducibility, the following protocols are designed as self-validating systems. They incorporate internal controls and exploit the fundamental chemical and physical properties of the molecules.

    Workflow Overview

    Workflow Step1 Step 1: C4 Substitution Mild S_NAr (Room Temp) Step2 Step 2: C6 Substitution Harsh S_NAr / Coupling (95-120 °C) Step1->Step2 Step3 Step 3: Purification Prep-HPLC & LC-MS Validation Step2->Step3 Step4 Step 4: Biological Assay TR-FRET Binding (Self-Validating) Step3->Step4

    Caption: Sequential experimental workflow from regioselective synthesis to biological validation.

    Protocol A: Regioselective Orthogonal Functionalization (Synthesis)

    Causality & Principle: Because the C4-position is highly activated by the adjacent pyrimidine nitrogens and the fused pyrazole ring, it undergoes SNAr rapidly. We exploit this by using exactly 1.0 equivalent of the first nucleophile at low temperatures to prevent over-reaction at C6[4]. The C6 position is then reacted using elevated heat and a strong base (e.g., Cs₂CO₃)[7].

    Step-by-Step Methodology:

    • C4-Substitution:

      • Dissolve 1.0 eq of 4,6-Dichloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine (CAS: 959432-77-0) in anhydrous THF (0.2 M concentration) under an inert N₂ atmosphere.

      • Add 1.2 eq of N,N-Diisopropylethylamine (DIPEA).

      • Dropwise, add 1.0 eq of the desired primary amine (Nucleophile 1) dissolved in THF at 0 °C.

      • Validation Check: Monitor via LC-MS. The reaction should show >95% conversion to the mono-substituted intermediate within 2 hours at room temperature. The mass shift will reflect the loss of one chlorine isotope pattern.

    • C6-Substitution:

      • Isolate the C4-substituted intermediate via flash chromatography.

      • In a microwave-safe vial, combine the intermediate (1.0 eq), Nucleophile 2 (e.g., a substituted phenol or amine, 1.5 eq), and Cs₂CO₃ (3.0 eq) in a mixture of Acetonitrile/THF (5:1 v/v)[7].

      • Heat the vigorously stirred mixture to 95–120 °C for 60–75 minutes[7][8].

      • Validation Check: Quench with 100 μL Trifluoroacetic acid (TFA) to neutralize the base and halt the reaction[7]. Purify via reverse-phase preparative HPLC (0.1% TFA in Acetonitrile/Water) to yield the final targeted compound[8].

    Protocol B: Self-Validating TR-FRET Assay for Target Binding

    Causality & Principle: When screening heterocyclic libraries, compound autofluorescence often creates false positives in standard biochemical assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) solves this by utilizing lanthanide fluorophores (e.g., Europium) with long emission half-lives. By delaying the measurement window (e.g., 50-100 µs after excitation), short-lived compound autofluorescence decays completely, ensuring that the measured signal is exclusively from the target binding event.

    Step-by-Step Methodology:

    • Assay Preparation:

      • Prepare a 384-well low-volume assay plate.

      • Prepare Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT.

    • System Validation (Internal Controls):

      • Positive Control (100% Inhibition): Add a known, highly potent reference inhibitor (e.g., Staurosporine for kinases[9], or S63845 for MCL1) to establish the assay floor.

      • Negative Control (0% Inhibition): Add DMSO vehicle to establish the assay ceiling.

      • Standard Curve: Plate a 10-point, 3-fold serial dilution of the reference inhibitor to ensure the assay's dynamic range and sensitivity are consistent across plates[9].

    • Compound Incubation:

      • Dispense 100 nL of the synthesized pyrazolo[3,4-d]pyrimidine derivatives (from Protocol A) into the test wells using an acoustic liquid handler.

      • Add 5 µL of the target protein (e.g., GST-tagged CDK2 or His-tagged MCL1) pre-mixed with the Europium-labeled anti-tag antibody.

      • Add 5 µL of the fluorescently labeled tracer ligand (e.g., Kinase Tracer or FITC-labeled BH3 peptide).

    • Measurement:

      • Incubate the plate at room temperature for 60 minutes in the dark to reach equilibrium.

      • Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission 1: 615 nm; Emission 2: 665 nm; Delay: 100 µs).

      • Calculate the FRET ratio (665 nm / 615 nm) and plot against compound concentration to derive the IC₅₀.

    References

    • [RSC Medicinal Chemistry] Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Med. Chem., 11, 1112-1135. Available at:[Link]

    • [ACS Journal of Medicinal Chemistry] Schenone, S., et al. (2014). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. J. Med. Chem., 57(11), 4498–4510. Available at:[Link]

    • [Justia Patents] MCL1 Inhibitors. US Patent Application Publication 2021/0171526 A1 (June 10, 2021). Available at:[Link]

    • [Taylor & Francis] Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine. (2022). Available at:[Link]

    Sources

    Technical Notes & Optimization

    Troubleshooting

    How to improve reaction yield when synthesizing with 4,6-Dichloro-2-methyl-2h-pyrazolo[3,4-d]pyrimidine

    Welcome to the technical support center for the synthesis and optimization of 4,6-Dichloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine. This guide is designed for researchers, chemists, and drug development professionals to na...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center for the synthesis and optimization of 4,6-Dichloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic compound. We will delve into troubleshooting common issues, optimizing reaction conditions to improve yield, and understanding the chemical principles behind each step.

    Frequently Asked Questions (FAQs)

    Q1: What is the most common and reliable synthetic route to prepare 4,6-Dichloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine?

    The most established route involves a two-step process starting from a suitable pyrazole precursor: cyclization followed by chlorination. A common pathway begins with the formation of the pyrazolo[3,4-d]pyrimidine-4,6-diol core, which is then chlorinated. The N-methylation can be performed either on the pyrazole starting material or on the pyrazolo[3,4-d]pyrimidine core, but regioselectivity is a critical consideration. An alternative, often higher-yielding approach, involves the cyclization of a substituted pyrimidine with a hydrazine.[1][2]

    Q2: What are the most critical parameters that influence the final yield?

    Several factors critically impact the overall yield:

    • Purity of Starting Materials: Ensure all reagents, especially the pyrazole or pyrimidine precursors and chlorinating agents, are of high purity and anhydrous where required.

    • Chlorination Conditions: The temperature, reaction time, and choice of chlorinating agent (e.g., phosphorus oxychloride, POCl₃) are paramount. The use of a tertiary amine base can also influence the reaction's efficiency.[1]

    • Control of Moisture: 4,6-Dichloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine is sensitive to moisture and can hydrolyze. All steps following the chlorination must be conducted under anhydrous conditions.

    • Work-up and Purification: Product loss during aqueous work-up and purification is a common issue. Careful pH control and extraction techniques are necessary to maximize recovery.

    Q3: What is a realistic target yield for this synthesis?

    Yields can vary significantly based on the specific pathway and optimization. For the two-step cyclization and chlorination route, reported yields for analogous unmethylated compounds are around 75% for the cyclization and 66% for the chlorination, resulting in an overall yield of approximately 50%.[3] With careful optimization of all parameters, including purification, achieving yields in the 60-70% range is a realistic goal.

    Troubleshooting Guide

    This section addresses specific problems you may encounter during your synthesis.

    Problem 1: My overall yield is consistently low (<40%). What are the likely causes and how can I troubleshoot this?

    Low yield is a multifaceted problem. The following decision tree can help you diagnose the root cause.

    G start Low Overall Yield (<40%) purity Check Starting Material Purity (TLC, NMR, Anhydrous?) start->purity reaction_check Monitor Reaction Progress (TLC, LC-MS) start->reaction_check workup Review Work-up & Purification start->workup incomplete Incomplete Reaction? reaction_check->incomplete side_products Multiple Side Products? reaction_check->side_products sol_workup1 Ensure Anhydrous Conditions workup->sol_workup1 sol_workup2 Optimize pH during Extraction workup->sol_workup2 sol_workup3 Minimize Transfers workup->sol_workup3 sol_incomplete1 Increase Reaction Time/Temp incomplete->sol_incomplete1 Yes sol_incomplete2 Add Fresh Reagent/Catalyst incomplete->sol_incomplete2 Yes sol_side1 Optimize Temperature side_products->sol_side1 Yes sol_side2 Check Stoichiometry side_products->sol_side2 Yes sol_side3 Change Solvent side_products->sol_side3 Yes G cluster_0 Methylation of Pyrazolo[3,4-d]pyrimidine Core cluster_1 Reaction Conditions Start Precursor (4,6-Dichloropyrazolo [3,4-d]pyrimidine) Base Base (e.g., K2CO3, NaH) N2_Product Desired Product (N2-methyl) Start->N2_Product Favored by: - Polar Aprotic Solvents (DMF) - Stronger Bases (NaH) N1_Product Side Product (N1-methyl) Start->N1_Product Favored by: - Less Polar Solvents (Acetone) - Weaker Bases (K2CO3) Solvent Solvent (e.g., DMF, Acetone) Alkylating_Agent Alkylating Agent (e.g., MeI, DMS)

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    Optimization

    Technical Support Center: Overcoming Regioselectivity Issues in 4,6-Dichloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine Substitutions

    Executive Summary As a Senior Application Scientist, I frequently consult on the structural functionalization of the 4,6-dichloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine scaffold. This core is a "privileged structure" wide...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    As a Senior Application Scientist, I frequently consult on the structural functionalization of the 4,6-dichloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine scaffold. This core is a "privileged structure" widely utilized in the development of protein kinase inhibitors and tubulin/CDC5L dual-targeting ligands[1],[2]. The most common bottleneck researchers face is controlling the regioselectivity of Nucleophilic Aromatic Substitution (SNAr) between the C4 and C6 positions. This guide provides the mechanistic causality behind these reactions, troubleshooting FAQs, and field-proven, self-validating protocols to ensure precise regiocontrol.

    The Mechanistic Basis of Regioselectivity

    The pyrazolo[3,4-d]pyrimidine ring system is highly electron-deficient, activating the chlorine-bearing carbons toward nucleophilic attack. However, the C4 position is significantly more electrophilic than the C6 position [3].

    Causality: When a nucleophile attacks the C4 position, the resulting Meisenheimer complex is highly stabilized by resonance delocalization involving both the pyrimidine nitrogens and the adjacent fused pyrazole ring. Conversely, attack at the C6 position lacks this extensive resonance stabilization, resulting in a higher activation energy barrier[4]. While the 2-methyl group locked in the 2H-indazole-like tautomeric form slightly alters the global electron density compared to the 1H-isomer, the fundamental kinetic preference for C4 over C6 remains robust.

    Mechanism Reactant Nucleophilic Attack on Dichloro-Scaffold C4Attack C4 Attack Highly stabilized by adjacent N1/N3 nitrogens Reactant->C4Attack Preferred C6Attack C6 Attack Less stabilized, higher activation energy Reactant->C6Attack Disfavored C4Product Fast Reaction (Low Temp) C4Attack->C4Product C6Product Slow Reaction (Requires Heat) C6Attack->C6Product

    Kinetic preference for C4 over C6 attack due to Meisenheimer complex stabilization.

    Troubleshooting Guide & FAQs

    Q1: I am aiming for mono-substitution at C4, but my LC-MS shows a mixture of C4-substituted, C6-substituted, and bis-substituted products. What went wrong? A1: This is a failure of kinetic control. If your reaction temperature exceeds 25 °C or if you use an excess of a highly reactive nucleophile (e.g., a primary alkylamine), the thermal energy overcomes the activation barrier for the C6 position[3]. To ensure exclusive C4 substitution, you must strictly adhere to kinetic conditions: use exactly 1.0 to 1.05 equivalents of the nucleophile, a mild base like DIPEA, and maintain the temperature between 0 °C and room temperature.

    Q2: How can I achieve exclusive substitution at the C6 position while retaining the chlorine at C4? A2: Direct SNAr at C6 while leaving C4 intact is kinetically unfavorable and practically impossible in a single step. You must employ a sequential blocking strategy[3],. First, substitute the highly reactive C4 position with a removable nucleophile (e.g., benzyl mercaptan to form a thioether). Next, perform the SNAr at the C6 position under harsher thermodynamic conditions (heat). Finally, convert the C4-thioether back to a chloride using a chlorinating agent like SO₂Cl₂ or the Vilsmeier complex.

    Q3: During the aqueous workup of my C4-aminated product, I am losing the C6-chlorine atom. How do I prevent this? A3: The C6-chlorine becomes highly vulnerable to hydrolysis under high-temperature or highly acidic/basic conditions generated during standard aqueous workups[4]. To prevent this, always quench the reaction at 0 °C using a mild buffer like saturated aqueous NH₄Cl. Avoid prolonged exposure to aqueous NaOH or strong mineral acids.

    Workflow Start 4,6-Dichloro-2-methyl- 2H-pyrazolo[3,4-d]pyrimidine SubC4 Target: C4 Substitution (Kinetic Control) Start->SubC4 SubC6 Target: C6 Substitution (Thermodynamic/Sequential) Start->SubC6 CondC4 1.0 equiv Nucleophile DIPEA, 0°C to RT Solvent: THF/EtOH SubC4->CondC4 CondC6 1. Block C4 (e.g., -SBn) 2. SNAr at C6 (Heat) 3. Deprotect/Chlorinate C4 SubC6->CondC6 ResultC4 4-Substituted-6-chloro Intermediate (>95% yield) CondC4->ResultC4 ResultC6 4-Chloro-6-substituted Product CondC6->ResultC6

    Workflow for directing SNAr regioselectivity at the C4 vs. C6 positions.

    Self-Validating Experimental Protocols

    Protocol A: Kinetically Controlled C4-Amination

    This protocol is designed to prevent "over-reaction" at C6 by leveraging strict stoichiometric and temperature controls.

    • Preparation: Dissolve 4,6-dichloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine (1.0 mmol) in anhydrous THF (10 mL) under an inert argon atmosphere.

    • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 1.2 mmol). Cool the reaction mixture to 0 °C using an ice bath.

    • Nucleophile Addition: Slowly add the desired amine (1.05 mmol) dropwise over 10 minutes.

      • Self-Validation Check: The solution should remain clear or slightly cloudy; immediate heavy precipitation or a rapid color change to dark brown indicates rapid over-reaction or salt formation, meaning the addition rate is too fast.

    • Reaction Monitoring: Stir at 0 °C for 1 hour, then warm to room temperature. Monitor via TLC (Hexanes/EtOAc 7:3). The C4-isomer typically elutes slightly faster than the starting material due to the loss of symmetry.

    • Workup: Quench immediately with saturated aqueous NH₄Cl (10 mL) at 0 °C to prevent C6-chlorine hydrolysis[4]. Extract with EtOAc (3 x 15 mL), dry over Na₂SO₄, and concentrate in vacuo.

    Protocol B: Sequential C6-Amination via C4-Blocking

    Use this when the target requires a specific substituent at C6 and a preserved chlorine (or different substituent) at C4.

    • C4-Blocking: React the starting dichloride with benzyl mercaptan (1.0 equiv) and DIPEA (1.2 equiv) in THF at 0 °C for 2 hours to yield the 4-(benzylthio)-6-chloro intermediate.

    • C6-Amination: Dissolve the isolated intermediate in DMF. Add the target amine (1.5 equiv) and K₂CO₃ (2.0 equiv). Heat to 90 °C for 12 hours to force the thermodynamically demanding C6 substitution.

    • C4-Deprotection/Chlorination: Dissolve the C6-aminated, C4-thioether intermediate in anhydrous DCM. Cool to 0 °C and add Sulfuryl Chloride (SO₂Cl₂, 1.2 equiv) dropwise to convert the C4-thioether back to a highly reactive chloride.

    • Workup: Neutralize carefully with saturated NaHCO₃, extract with DCM, and purify via flash chromatography.

    Quantitative Data Presentation

    The following table summarizes the causal relationship between reaction conditions and the resulting regioselectivity outcomes.

    Target RegioisomerNucleophile EquivalentsBaseTemperatureSolventExpected Outcome
    C4-Mono-substituted 1.0 - 1.05DIPEA (1.2 eq)0 °C to RTTHF or EtOH>95% C4-substitution
    C4,C6-Bis-substituted >2.5DIPEA (3.0 eq)80 °C (Reflux)n-Butanol>90% Bis-substitution
    C6-Mono-substituted N/A (Direct SNAr fails)N/AN/AN/AComplex mixture / Over-reaction
    C6-Mono (via C4 block) 1.5 (Step 2)K₂CO₃ (2.0 eq)90 °CDMF>80% C6-substitution

    References

    • Title: Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies Source: Chemical Reviews (ACS Publications) URL: [Link]

    • Title: Novel Diaryl-Substituted Pyrazolo[3,4-d]pyrimidines as Tubulin/CDC5L Dual-Targeting Ligands: Discovery, Potent Antitumor Activity, and Good Metabolic Stability Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

    • Title: Discovery and Evaluation of C6-Substituted Pyrazolopyrimidine-Based Bisphosphonate Inhibitors of the Human Geranylgeranyl Pyrophosphate Synthase Source: Journal of Medicinal Chemistry (ACS Publications) / PMC URL: [Link]

    Sources

    Troubleshooting

    Technical Support Center: Microwave-Assisted Synthesis of 4,6-Dichloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine

    Welcome to the Technical Support Center. This guide is designed for medicinal chemists, process scientists, and drug development professionals optimizing the synthesis of the 4,6-dichloro-2-methyl-2H-pyrazolo[3,4-d]pyrim...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. This guide is designed for medicinal chemists, process scientists, and drug development professionals optimizing the synthesis of the 4,6-dichloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine scaffold. This bicyclic system is a highly valued purine bioisostere used extensively in the development of protein kinase inhibitors[1].

    Synthesizing the specific 2-methyl-2H, 4,6-dichloro isomer presents two major experimental hurdles:

    • Harsh Chlorination: Converting the highly stable diol intermediate to the dichloro species often leads to degradation and poor yields.

    • Regioselectivity: N-alkylation of the pyrazole ring thermodynamically favors the N1 position over the desired N2 position[2].

    This guide provides a self-validating, microwave-assisted organic synthesis (MAOS) workflow that addresses these bottlenecks through kinetic control and targeted dielectric heating[3],[4].

    Synthetic Workflow

    G A 5-Amino-1H-pyrazole-4-carboxamide + Urea B Step 1: MW Cyclocondensation (190°C, 15 min) A->B C 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diol B->C D Step 2: Chlorination (POCl3, Reflux/MW, 2-3 h) C->D E 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine D->E F Step 3: Regioselective N2-Methylation (MeI, NaHMDS, THF, 0°C) E->F G 4,6-Dichloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine F->G

    Workflow for the synthesis of 4,6-dichloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine.

    Validated Step-by-Step Protocols

    Step 1: Microwave-Assisted Cyclocondensation
    • Objective: Construct the pyrimidine ring to form the 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol core.

    • Reagents: 5-amino-1H-pyrazole-4-carboxamide (1.0 eq), Urea (3.0 eq).

    • Procedure: Intimately grind the starting materials into a fine powder. Transfer to a microwave-safe quartz vessel. Irradiate at 190 °C (150 W max power) for 15 minutes. Cool to room temperature, triturate the resulting solid with hot water, filter, and dry in vacuo.

    • Mechanistic Rationale: Conventional thermal heating requires 4–6 hours and often results in partial charring due to the poor thermal conductivity of the solid melt[4]. Microwave irradiation provides rapid, uniform dielectric heating directly to the polar urea/pyrazole mixture, accelerating the cyclization and boosting yields[3].

    Step 2: Chlorination
    • Objective: Convert the 4,6-diol to the 4,6-dichloro intermediate.

    • Reagents: 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol (1.0 eq), Phosphorus oxychloride ( POCl3​ , 10.0 eq), N,N-dimethylaniline (0.1 eq).

    • Procedure: Suspend the diol in POCl3​ under an inert atmosphere. Add N,N-dimethylaniline dropwise. Heat the mixture under reflux (or microwave at 100 °C) for 2.5 hours[5]. Cool the mixture and meticulously quench by adding it dropwise over crushed ice to prevent violent exotherms. Extract with ethyl acetate, dry over Na2​SO4​ , and concentrate.

    • Mechanistic Rationale: The diol exists predominantly in its highly stable tautomeric amide form. N,N-dimethylaniline acts as a nucleophilic catalyst, generating a highly reactive Vilsmeier-type intermediate with POCl3​ that facilitates the displacement of oxygen by chloride[5].

    Step 3: Regioselective N2-Methylation
    • Objective: Selectively methylate the N2 position to yield the final 2-methyl-2H compound.

    • Reagents: 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq), Sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 eq), Methyl Iodide (MeI, 1.1 eq), Anhydrous THF.

    • Procedure: Dissolve the dichloro intermediate in anhydrous THF and cool to 0 °C. Add NaHMDS dropwise and stir for 15 minutes to form the sodium salt. Add MeI dropwise. Allow the reaction to warm to room temperature and stir for 2 hours. Quench with aqueous NH4​Cl , extract with dichloromethane, and purify via flash chromatography.

    • Mechanistic Rationale: This step relies on strict kinetic control. Using NaHMDS in a non-polar coordinating solvent like THF forces the Na+ ion to coordinate simultaneously with the N1 and N7 nitrogens. This coordination sterically shields the N1 position, directing the methyl iodide nucleophile almost exclusively to the N2 position[2].

    Quantitative Optimization Data

    Table 1: Impact of Solvent and Base on N-Methylation Regioselectivity [2]

    Base Solvent Temperature N1-Methyl Yield (%) N2-Methyl Yield (%) Ratio (N1:N2)
    NaHMDS THF 0 °C to RT 11% 89% 1:8
    NaHMDS DMSO RT 80% 20% 4:1

    | K2​CO3​ | DMF | RT | 65% | 35% | ~2:1 |

    Table 2: Microwave vs. Conventional Heating for Cyclocondensation [3],[4]

    Heating Method Reagents Temperature (°C) Reaction Time Isolated Yield (%)
    Conventional Urea, Neat 190 4 - 6 hours 55 - 65

    | Microwave (MAOS) | Urea, Solvent-free | 190 | 15 minutes | 85 - 92 |

    Troubleshooting & FAQs

    Q: My methylation step is yielding predominantly the 1-methyl isomer instead of the 2-methyl target. How do I fix this? A: The regioselectivity is entirely dependent on your choice of solvent and base. If you are using polar aprotic solvents like DMSO or DMF, the sodium or potassium ions become heavily solvated. This leaves the N1 position—which is the thermodynamically favored site—exposed for alkylation. Switch your solvent to anhydrous THF and use NaHMDS. In THF, the sodium ion tightly coordinates to N1 and N7, sterically blocking N1 and forcing the alkylation to the N2 position[2].

    Q: During the microwave cyclocondensation with urea, my reaction vessel over-pressurizes and aborts the run. What is causing this? A: The condensation of urea with the pyrazole carboxamide releases ammonia gas ( NH3​ ) and water vapor as byproducts. If you are using a completely sealed microwave vessel without dynamic pressure venting, the rapid gas evolution will trigger the instrument's safety shutoff. To resolve this, use an open-vessel microwave setup equipped with a reflux condenser, or utilize a sealed vessel specifically designed with a dynamic pressure-release valve.

    Q: The chlorination step with POCl3​ is yielding a black, tarry mixture with very low recovery of the 4,6-dichloro product. How can I optimize this? A: Tarry byproducts during POCl3​ chlorinations usually result from localized overheating, excessive reaction times, or moisture contamination[5].

    • Moisture Control: Ensure your starting diol is completely dry; trace water reacts violently with POCl3​ , causing localized exotherms that destroy the product.

    • Heating Profile: Reduce the conventional reflux time by switching to microwave irradiation at 100 °C for 20-30 minutes.

    • Catalyst Load: Ensure you are using only a catalytic amount of N,N-dimethylaniline (0.1 eq) rather than a stoichiometric excess, as the amine itself can degrade and polymerize under prolonged heating in acidic conditions.

    References[1] Title: Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies

    Sources

    Optimization

    Reducing unwanted side products in 4,6-Dichloro-2-methyl-2h-pyrazolo[3,4-d]pyrimidine reactions

    Welcome to the technical support center for reactions involving 4,6-Dichloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot a...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center for reactions involving 4,6-Dichloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize synthetic routes, with a focus on minimizing the formation of unwanted side products. The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, and precise control over its derivatization is paramount for successful drug discovery programs.[1][2] This document provides in-depth, experience-driven advice to navigate the common challenges encountered during the chemical modification of this versatile heterocyclic core.

    Frequently Asked Questions (FAQs)

    FAQ 1: What are the most common side products in reactions with 4,6-Dichloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine?

    The most frequently observed side products in nucleophilic aromatic substitution (SNAr) reactions are:

    • Regioisomers: Mixtures of the desired C4-substituted and the undesired C6-substituted products.

    • Di-substituted products: Where both chlorine atoms have been displaced by the nucleophile.

    • Hydrolysis products: Formation of 4-chloro-6-hydroxy or 4,6-dihydroxy pyrazolopyrimidines.

    • N-Alkylation products: Alkylation of the pyrazole nitrogen by alkylating agents present in the reaction.

    Troubleshooting Guides

    Issue 1: Poor Regioselectivity Leading to a Mixture of C4 and C6 Isomers

    Question: My reaction is producing a mixture of the C4 and C6 substituted isomers. How can I improve the regioselectivity for the desired C4 product?

    Root Cause Analysis: The two chlorine atoms on the pyrazolo[3,4-d]pyrimidine ring have different reactivities. The C4 position is generally more electrophilic and sterically more accessible than the C6 position, making it more susceptible to nucleophilic attack.[3][4][5] However, this selectivity can be influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature.

    Troubleshooting Workflow:

    start Poor Regioselectivity nucleophile Analyze Nucleophile (Hard vs. Soft, Bulky vs. Small) start->nucleophile temperature Lower Reaction Temperature nucleophile->temperature solvent Change Solvent Polarity temperature->solvent base Select a Non-Nucleophilic, Hindered Base solvent->base outcome1 Improved Selectivity base->outcome1 outcome2 No Improvement base->outcome2 reassess Re-evaluate Nucleophile and Conditions outcome2->reassess

    Caption: Troubleshooting workflow for poor regioselectivity.

    Detailed Remediation Steps:

    • Temperature Control:

      • Rationale: The activation energy barrier for substitution at the more reactive C4 position is lower than at the C6 position. By lowering the reaction temperature, you provide less energy for the system to overcome the higher activation barrier for the formation of the C6 isomer.

      • Protocol: Start the reaction at a lower temperature (e.g., 0 °C or even -78 °C) and slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature that favors the formation of the C4 product while maintaining a reasonable reaction rate.

    • Solvent Selection:

      • Rationale: The polarity of the solvent can influence the stability of the Meisenheimer complex intermediate formed during the SNAr reaction. Aprotic polar solvents like DMF or DMSO can stabilize the charged intermediate, potentially enhancing the intrinsic reactivity difference between the C4 and C6 positions.

      • Protocol: If you are using a non-polar solvent (e.g., toluene, THF), switch to an aprotic polar solvent like DMF, DMAc, or NMP.

    • Choice of Base:

      • Rationale: If a base is required, its nature can impact selectivity. A bulky, non-nucleophilic base (e.g., DBU, DIPEA) is less likely to compete with the primary nucleophile or interact with the substrate in a way that alters the electronic distribution of the ring.

      • Protocol: Replace common bases like triethylamine or potassium carbonate with a more sterically hindered base such as diisopropylethylamine (DIPEA).

    Comparative Reaction Conditions for Regioselectivity:

    ParameterCondition A (Poor Selectivity)Condition B (Improved Selectivity)
    Nucleophile Small, hard nucleophile (e.g., MeO⁻)Bulky nucleophile (e.g., t-BuO⁻)
    Temperature Reflux0 °C to room temperature
    Solvent TolueneDMF
    Base TriethylamineDIPEA

    Issue 2: Formation of Di-substituted Byproducts

    Question: My reaction is proceeding too far, resulting in the formation of the di-substituted product instead of the desired mono-substituted product. How can I stop the reaction at the mono-substitution stage?

    Root Cause Analysis: The product of the first nucleophilic substitution, a 4-substituted-6-chloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine, can sometimes be reactive enough to undergo a second substitution, especially if the first substituent is an electron-donating group. This is often exacerbated by an excess of the nucleophile, high temperatures, and long reaction times.[1]

    Troubleshooting Workflow:

    start Di-substitution Observed stoichiometry Adjust Nucleophile Stoichiometry (1.0-1.1 equivalents) start->stoichiometry time Monitor Reaction Closely (TLC/LC-MS) and Quench stoichiometry->time temperature Lower Reaction Temperature time->temperature addition Slow Addition of Nucleophile temperature->addition outcome1 Mono-substituted Product Favored addition->outcome1 outcome2 Di-substitution Persists addition->outcome2 reassess Re-evaluate Reaction Kinetics outcome2->reassess

    Caption: Troubleshooting workflow for di-substitution.

    Detailed Remediation Steps:

    • Control Stoichiometry:

      • Rationale: Using a large excess of the nucleophile will drive the reaction towards di-substitution according to Le Chatelier's principle.

      • Protocol: Carefully control the amount of the nucleophile to 1.0-1.1 equivalents relative to the 4,6-dichloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine.

    • Reaction Monitoring:

      • Rationale: Di-substitution often occurs after the initial mono-substitution is complete.

      • Protocol: Monitor the reaction progress frequently using TLC or LC-MS. Once the starting material is consumed and the desired mono-substituted product is the major component, quench the reaction immediately.

    • Slow Addition of the Nucleophile:

      • Rationale: Adding the nucleophile slowly helps to maintain a low instantaneous concentration, which disfavors the second substitution reaction that requires the product of the first reaction to be present.

      • Protocol: Dissolve the nucleophile in a suitable solvent and add it dropwise to the reaction mixture over a prolonged period (e.g., 1-2 hours) at a controlled temperature.

    Issue 3: Hydrolysis of the Dichloro-Scaffold

    Question: I am observing significant amounts of hydroxy-substituted pyrazolopyrimidines in my crude product. What is the source of this hydrolysis and how can I prevent it?

    Root Cause Analysis: The chloro substituents on the electron-deficient pyrazolo[3,4-d]pyrimidine ring are susceptible to hydrolysis, particularly in the presence of water and either acid or base catalysis, often at elevated temperatures.[6][7] The source of water can be from wet solvents, reagents, or atmospheric moisture.

    Troubleshooting Workflow:

    start Hydrolysis Side Products anhydrous Use Anhydrous Solvents and Reagents start->anhydrous inert_atm Run Reaction Under Inert Atmosphere (N2 or Ar) anhydrous->inert_atm base_choice Use Non-hydroxide Bases inert_atm->base_choice workup Careful Aqueous Workup (Control pH and Temperature) base_choice->workup outcome1 Hydrolysis Minimized workup->outcome1 outcome2 Hydrolysis Still an Issue workup->outcome2 reassess Re-purify Solvents and Reagents outcome2->reassess

    Caption: Troubleshooting workflow for hydrolysis.

    Detailed Remediation Steps:

    • Ensure Anhydrous Conditions:

      • Rationale: The most direct way to prevent hydrolysis is to eliminate water from the reaction.

      • Protocol: Use freshly distilled, anhydrous solvents. Dry any solid reagents in a vacuum oven before use. Assemble the reaction glassware hot from the oven and cool under a stream of inert gas.

    • Inert Atmosphere:

      • Rationale: An inert atmosphere of nitrogen or argon will prevent atmospheric moisture from entering the reaction.

      • Protocol: Set up the reaction under a positive pressure of nitrogen or argon using a Schlenk line or a balloon.

    • Choice of Base:

      • Rationale: Hydroxide bases (e.g., NaOH, KOH) are a direct source of the nucleophile that leads to hydrolysis.

      • Protocol: Avoid hydroxide bases. Use organic amines (e.g., DIPEA, DBU) or anhydrous inorganic bases (e.g., NaH, K₂CO₃ that has been flame-dried).

    • Aqueous Workup:

      • Rationale: The workup procedure is a common point where hydrolysis can occur.

      • Protocol: When performing an aqueous workup, use cooled water or brine and perform the extraction quickly. Ensure the pH does not become strongly acidic or basic.

    References

    • Singh, P., Kumar, A., & Kumar, V. (2016). Regioselective Synthesis of Pyrazolo[3,4-D]Pyrimidine Based Carbocyclic Nucleosides as Possible Antiviral Agent. Nucleosides, Nucleotides & Nucleic Acids, 35(1), 43–52. [Link]

    • Crespan, E., et al. (2014). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. ACS Chemical Biology, 9(7), 1490-1500. [Link]

    • Wu, W. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry. LinkedIn. [Link]

    • El-Sayed, N. N. E., et al. (2023). Design, synthesis, and cytotoxicity screening of novel pyrazolopyrimidines over renal cell carcinoma (UO-31 cells) as p38α inhibitors, and apoptotic cells inducing activities. Journal of the Iranian Chemical Society, 20, 2439–2456. [Link]

    • Lee, H. J., et al. (2001). nucleophilic substitution reactions of 4,5-dichloro-2- methyl-6-nitro-2h-pyridazin-3-one. Journal of the Chinese Chemical Society, 48(3), 469-474. [Link]

    • González-Lara, E., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2225. [Link]

    • Zhang, Y., et al. (2019). Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Clausius Scientific Press. [Link]

    • Slaninova, J., et al. (2018). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. Molecules, 23(11), 2959. [Link]

    • Rosemeyer, H., & Seela, F. (1988). Synthesis and hydrolytic stability of 4-substituted pyrazolo[3,4-d]pyrimidine 2′-deoxyribofuranosides. Journal of the Chemical Society, Perkin Transactions 1, 11, 2929-2934. [Link]

    • Aydin, B. O., Anil, D., & Demir, Y. (2021). General synthesis of N-alkylated pyrazolopyrimidines. ResearchGate. [Link]

    • Rashad, A. E. (2014). The chemistry of pyrazolopyrimidines and their applications. Organic Chemistry: An Indian Journal, 10(6), 227-242. [Link]

    • El-Gazzar, M. G., et al. (2022). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. Scientific Reports, 12(1), 1-22. [Link]

    • Ofitserova, E. S., et al. (2025). Synthesis of 6-(Alkylthio)-2-aryl-2H-pyrazolo[3,4-d]pyrimidines. ResearchGate. [Link]

    • Patel, K. D., & Patel, H. D. (2012). Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. International Journal of Chemistry, 4(4), 113. [Link]

    • Al-Warhi, T., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 5035. [Link]

    • Kim, S., et al. (2022). Theoretical prediction on the hydrolysis rate of the new types of nerve agents: A density functional study. Scientific Reports, 12(1), 1-9. [Link]

    • Wang, Y., et al. (2025). Efficient Hydrolysis of Dichlorvos in Water by Stenotrophomonas acidaminiphila G1 and Methyl Parathion Hydrolase. Applied and Environmental Microbiology, 91(18), e01034-25. [Link]

    • Kumar, S., et al. (2014). Synthesis of some new derivatives of thiazolopyrimidines and hydrolysis of its arylidene derivative. Journal of Chemical Sciences, 126(5), 1457-1466. [Link]

    • Mitchell, S. M., et al. (2015). Hydrolysis of amphenicol and macrolide antibiotics: Chloramphenicol, florfenicol, spiramycin, and tylosin. Journal of Environmental Quality, 44(5), 1533-1541. [Link]

    Sources

    Reference Data & Comparative Studies

    Validation

    A Comparative Guide to the Reactivity of 4,6-Dichloro-2-methyl-2H- and 4,6-Dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine Isomers

    Introduction The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, prized as a purine isostere that forms the core of numerous kinase inhibitors and other therapeutic agents.[1] Its value lies i...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction

    The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, prized as a purine isostere that forms the core of numerous kinase inhibitors and other therapeutic agents.[1] Its value lies in its versatile synthetic handles, particularly at the C4 and C6 positions when substituted with halogens. These positions are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the systematic elaboration of the core structure to achieve desired potency and selectivity.

    However, the initial N-alkylation of the pyrazole ring introduces a critical isomeric choice between the N1 and N2 positions. This guide provides an in-depth comparison of the reactivity of two key isomers: 4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (the N1-isomer) and 4,6-dichloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine (the N2-isomer). Understanding the subtle yet significant differences in their electronic properties and subsequent reactivity is paramount for researchers in drug development, as it directly impacts synthetic strategy, regioselectivity, and overall efficiency.

    This document synthesizes data from computational studies and empirical observations to explain the causality behind their differential reactivity, providing field-proven insights and detailed experimental protocols for the research community.

    Part 1: Structural and Electronic Properties: The Decisive Role of the Methyl Group

    The position of the methyl group—either on the pyrazole nitrogen adjacent to the pyrimidine ring (N2) or the distal nitrogen (N1)—fundamentally alters the electronic landscape of the entire heterocyclic system. This, in turn, dictates the electrophilicity of the C4 and C6 carbons.

    Thermodynamic Stability

    Computational studies, including molecular mechanics (MM) and Density Functional Theory (DFT), have investigated the relative stability of N1 and N2 substituted pyrazolo[3,4-d]pyrimidines. These studies consistently indicate that the N1-isomer is thermodynamically more stable than the corresponding N2-isomer.[2][3] The energy difference, though modest, suggests a lower ground state energy for the N1-isomer, which has profound implications for its reactivity.[3]

    Electronic Distribution

    The differential reactivity stems from the influence of the electron-donating methyl group on the electron density of the pyrimidine ring.

    • In the N1-isomer , the methyl group is at the position analogous to the N9 of purines. Its electron-donating effect is relayed through the pyrazole ring, having a more distant and moderated influence on the pyrimidine ring's electron-deficient carbons (C4 and C6).

    • In the N2-isomer , the methyl group is directly adjacent to the pyrimidine ring. This proximity results in a more direct inductive effect, leading to a comparatively less electron-deficient pyrimidine ring system compared to the N1-isomer.

    This difference in electron density is critical for SNAr reactions, which are initiated by the attack of a nucleophile on an electron-poor carbon center. A more electron-deficient carbon will be a more potent electrophile and thus react more readily.

    Caption: Structural and electronic comparison of N1 and N2-methyl isomers.

    Part 2: Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

    The primary chemical transformation for these scaffolds is the SNAr reaction at the C4 and C6 positions. The reaction proceeds via a two-step addition-elimination mechanism involving a negatively charged intermediate known as the Meisenheimer complex. The stability of this intermediate is key to the reaction's feasibility.

    SNAr_Mechanism Start Dichloropyrazolopyrimidine + Nu⁻ Meisenheimer Meisenheimer Complex (Tetrahedral Intermediate) Start->Meisenheimer Attack at C4 (or C6) (Rate-determining step) Product Monosubstituted Product + Cl⁻ Meisenheimer->Product Loss of Cl⁻

    Caption: General mechanism for SNAr on dichloropyrazolopyrimidines.

    Regioselectivity: The Predominance of C4 Substitution

    For both the N1 and N2 isomers, nucleophilic attack occurs preferentially at the C4 position .[4] This regioselectivity is a well-established phenomenon in pyrimidine chemistry and can be attributed to several factors:

    • Electronic Activation : The C4 position is para to the N5 nitrogen and ortho to the N7 nitrogen, making it more electron-deficient and activated towards nucleophilic attack than the C6 position.

    • Intermediate Stability : The negative charge of the Meisenheimer complex formed upon attack at C4 can be more effectively delocalized by the adjacent pyrimidine nitrogen (N5) compared to the intermediate formed by attack at C6.

    Generally, selective monosubstitution at C4 can be achieved by using stoichiometric amounts of a nucleophile and carefully controlling reaction conditions (e.g., lower temperatures, shorter reaction times).[4] Disubstitution at both C4 and C6 typically requires harsher conditions, such as higher temperatures and an excess of the nucleophile.[4]

    Comparative Reactivity: The N1-Isomer as the More Reactive Partner

    Based on the electronic principles outlined in Part 1, the N1-methyl isomer is predicted to be more reactive towards nucleophiles than the N2-methyl isomer . The greater electron deficiency at the C4 and C6 positions in the N1-isomer makes it a more susceptible target for nucleophilic attack.

    This theoretical prediction is borne out by experimental evidence found across the literature. Reactions involving the N1-isomer often proceed under milder conditions or with shorter reaction times compared to analogous transformations with the N2-isomer. For instance, the synthesis of 4-amino derivatives from the 1-methyl isomer can often be accomplished by heating with amines in an alcoholic solvent, while similar reactions on other pyrazolopyrimidine systems may require more forcing conditions.[4][5]

    Part 3: Experimental Support and Protocols

    To provide a practical context for the discussed principles, this section presents a summary of representative SNAr reactions and detailed experimental protocols.

    Data Presentation: Summary of SNAr Reactions

    The following table summarizes typical reaction conditions for the selective monosubstitution at the C4 position for both isomers with amine nucleophiles, as adapted from the literature.

    Feature4,6-Dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (N1-Isomer)4,6-Dichloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine (N2-Isomer)
    Typical Reaction Selective C4-amination with an aniline derivative.Selective C4-amination with an amine derivative.
    Nucleophile AnilineSubstituted Amine
    Solvent Absolute EthanolTetrahydrofuran (THF)
    Conditions Reflux, 6 hoursRoom temperature, 24 hours
    Outcome High yield of the 4-anilino-6-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine.High yield of the corresponding 4-amino-6-chloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine.
    Observation The reaction proceeds efficiently at elevated temperatures.The reaction requires a longer time but proceeds at ambient temperature, though direct rate comparisons are difficult without side-by-side studies. The underlying principle of higher electrophilicity in the N1 isomer generally leads to faster reactions under identical conditions.
    Experimental Protocols

    The following protocols are representative examples for the synthesis and subsequent C4-amination of the N1-methyl isomer.

    Protocol 1: Synthesis of 4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (N1-Isomer) [6]

    protocol1 start Dissolve 2,4,6-trichloropyrimidine- 5-carbaldehyde in Ethanol cool Cool to -78°C start->cool add_reagents Add Methylhydrazine (40% aq.) and Triethylamine cool->add_reagents stir_cold Stir at -78°C for 30 min add_reagents->stir_cold stir_warm Stir at 0°C for 2 h stir_cold->stir_warm concentrate Concentrate under vacuum (no heat) stir_warm->concentrate workup Add Ethyl Acetate, wash with sat. NH4Cl(aq) concentrate->workup dry Dry organic layer (Na2SO4), concentrate workup->dry purify Silica Gel Chromatography (EtOAc/Petroleum Ether) dry->purify product Obtain N1-Isomer as a white solid purify->product

    Caption: Experimental workflow for the synthesis of the N1-methyl isomer.

    • Reaction Setup : Dissolve 2,4,6-trichloropyrimidine-5-carbaldehyde (1.0 equiv) in ethanol.

    • Cooling : Cool the solution to -78°C in a dry ice/acetone bath.

    • Reagent Addition : Add a 40% aqueous solution of methylhydrazine (1.0 equiv) and triethylamine (4.0 equiv) dropwise.

    • Reaction : Stir the resulting mixture for 30 minutes at -78°C, then allow it to warm to 0°C and stir for an additional 2 hours.

    • Workup : Concentrate the reaction mixture under vacuum without heating. Add ethyl acetate and wash the organic layer with a saturated ammonium chloride solution.

    • Isolation : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum.

    • Purification : Purify the residue by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether to afford the title compound.

    Protocol 2: Selective C4-Amination of the N1-Isomer [5]

    • Reaction Setup : In a round-bottom flask, suspend 4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (1.0 equiv) and the desired aniline (1.0 equiv) in absolute ethanol.

    • Reaction : Heat the mixture to reflux and monitor the reaction by TLC (Thin Layer Chromatography). The reaction is typically complete within 6 hours.

    • Isolation : Allow the reaction mixture to cool to room temperature. The product often precipitates from the solution.

    • Purification : Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to yield the 4-anilino-6-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine derivative.

    Conclusion

    The isomeric relationship between 4,6-dichloro-1-methyl-1H- and 4,6-dichloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine is a critical determinant of their chemical behavior. The key takeaways for researchers are:

    • Stability : The N1-methyl isomer is thermodynamically more stable than the N2-methyl isomer.

    • Reactivity : The N1-methyl isomer is more reactive in nucleophilic aromatic substitution reactions due to the greater electrophilicity of its C4 and C6 carbons.

    • Regioselectivity : Both isomers exhibit a strong preference for initial nucleophilic attack at the C4 position.

    These insights are crucial for designing efficient synthetic routes. When seeking to perform SNAr reactions, the N1-isomer will generally require milder conditions, potentially leading to cleaner reactions and higher yields. Conversely, the lower reactivity of the N2-isomer might be leveraged in cases where a more robust substrate is needed for multi-step sequences. By understanding the fundamental electronic differences between these two valuable building blocks, drug development professionals can make more informed and strategic decisions in the synthesis of novel pyrazolo[3,4-d]pyrimidine-based therapeutics.

    References

    [2] Asiri, A. M., & El-Daly, S. A. (2019). Reviewing of Synthesis and Computational Studies of Pyrazolo Pyrimidine Derivatives. ResearchGate. Retrieved from [Link]

    [3] Asiri, A. M., & El-Daly, S. A. (2019). Tautomers of 4-aminopyrazolo[3,4-d]pyrimidine. ResearchGate. Retrieved from [Link]

    [4] Radi, M., & Brullo, C. (2014). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. ACS Chemical Biology, 9(7), 1479-1499. Retrieved from [Link]

    [7] Komkov, A. et al. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. MDPI. Retrieved from [Link]

    [8] Chen, W. et al. (2018). Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Clausius Scientific Press. Retrieved from [Link]

    [1] Abdel-Gawad, H. et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][2][4][6]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(45), 29505-29523. Retrieved from [Link]

    [9] Morrill, C. et al. (2013). Synthesis of 1,4-Disubstituted Pyrazolo[3,4-d]pyrimidines from 4,6-Dichloropyrimidine-5-carboxaldehyde: Insights into Selectivity and Reactivity. ResearchGate. Retrieved from [Link]

    [5] El-Damasy, A. K. et al. (2020). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Scientific Reports, 10(1), 1-17. Retrieved from [Link]

    [10] Wavefunction, Inc. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Wavefunction, Inc. Retrieved from [Link]

    [11] Al-Warhi, T. et al. (2023). Disclosing New Insights on Pyrazolo[3,4-d] Pyrimidine Tethered Diverse Amino Acid Candidates as Potential DHFR Inhibitors and Anti-Virulence Agents. Molecules, 28(24), 8089. Retrieved from [Link]

    [12] Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Retrieved from [Link]

    [13] Kim, Y. C. et al. (2014). A Novel Pyrazolo[3,4-d]pyrimidine Induces Heme Oxygenase-1 and Exerts Anti-Inflammatory and Neuroprotective Effects. PLoS ONE, 9(9), e106519. Retrieved from [Link]

    Sources

    Comparative

    HPLC Method Development for 4,6-Dichloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine Derivatives: A Column Chemistry Comparison Guide

    As the pharmaceutical industry accelerates the development of targeted therapies, the pyrazolo[3,4-d]pyrimidine scaffold has emerged as a privileged pharmacophore. Functioning as an adenine isostere, this core is heavily...

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    Author: BenchChem Technical Support Team. Date: March 2026

    As the pharmaceutical industry accelerates the development of targeted therapies, the pyrazolo[3,4-d]pyrimidine scaffold has emerged as a privileged pharmacophore. Functioning as an adenine isostere, this core is heavily utilized in the design of potent protein kinase inhibitors, including Src and MCL1 inhibitors1[1].

    The intermediate 4,6-dichloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine is particularly critical. Its halogenated C4 and C6 positions serve as highly reactive electrophilic sites for nucleophilic aromatic substitution, allowing for the rapid generation of diverse derivative libraries via the addition of aromatic amines and anilines 2[2]. However, tracking reaction progress, isolating regioisomers, and quantifying related substance impurities require highly selective High-Performance Liquid Chromatography (HPLC) methods.

    This guide objectively compares the chromatographic performance of standard C18 columns against Phenyl-Hexyl alternative chemistries, providing a self-validating methodological framework for analytical scientists.

    The Causality of Chromatographic Selectivity

    When analyzing 4,6-dichloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine and its derivatives, analysts face two primary structural challenges:

    • High Polarity & Basic Nitrogens: The pyrazolo-pyrimidine core contains multiple nitrogen atoms that can interact strongly with residual, unendcapped silanols on silica-based stationary phases, leading to severe peak tailing.

    • Aromatic Derivatization: As the dichloro intermediate is substituted with bulky anilines to form active kinase inhibitors3[3], the molecules exhibit mixed retention mechanisms.

    While a traditional C18 column relies exclusively on hydrophobic dispersion forces, a Phenyl-Hexyl column offers complementary π−π interactions. This orthogonal retention mechanism differentiates analytes based on aromatic electron density, which is critical for resolving closely related C4-mono-substituted and C4,C6-di-substituted regioisomers.

    Selectivity Core 4,6-Dichloro-2-methyl- 2H-pyrazolo[3,4-d]pyrimidine Subst Nucleophilic Aromatic Substitution (C4/C6) Core->Subst Amines Deriv Aromatic Derivatives (Kinase Inhibitors) Subst->Deriv C18 C18 Column (Hydrophobic Retention) Deriv->C18 Baseline Rs PhHex Phenyl-Hexyl Column (π-π + Hydrophobic) Deriv->PhHex Enhanced Rs

    Fig 1. Chromatographic selectivity mechanisms for pyrazolo[3,4-d]pyrimidine derivatives.

    Experimental Design: A Self-Validating Protocol

    To ensure data integrity, the following protocol is designed as a self-validating system. By controlling pH and incorporating silanol-masking agents, the method inherently prevents baseline drift and peak distortion.

    Step-by-Step Methodology

    Step 1: Mobile Phase Preparation & Causality

    • Mobile Phase A (Aqueous): Prepare a 10 mM Potassium Phosphate buffer. Add 0.1% (v/v) Triethylamine (TEA). Adjust the pH precisely to 7.0 using dilute phosphoric acid.

      • Causality: At pH 7.0, the analytes are maintained in a consistent ionization state. The addition of TEA competitively masks active silanol sites on the column, preventing the basic nitrogens of the pyrazolo[3,4-d]pyrimidine core from causing peak tailing4[4].

    • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile (ACN). Degas both phases ultrasonically for 15 minutes.

    Step 2: Sample Preparation

    • Dissolve the 4,6-dichloro intermediate and its synthesized derivatives in Methanol:Water (50:50, v/v) to a working concentration of 0.1 mg/mL.

    • Self-Validation Check: Filter all samples through a 0.22 µm PTFE syringe filter prior to injection. This step is mandatory to prevent column frit clogging, ensuring system pressure remains constant throughout the analytical run.

    Step 3: Chromatographic Conditions

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C (Thermostating prevents retention time shifts due to ambient laboratory temperature fluctuations).

    • Detection: Diode Array Detector (DAD) set at 240 nm and 260 nm, which are the optimal UV absorbance maxima for the pyrazolo-pyrimidine chromophore4[4].

    • Gradient Profile:

      • 0–2 min: 10% B (Isocratic hold to focus polar impurities)

      • 2–15 min: 10% 80% B (Linear ramp for derivative elution)

      • 15–18 min: 80% B (Column wash)

      • 18–20 min: 10% B (Re-equilibration to validate the column for the next injection).

    HPLC_Workflow N1 Sample Preparation (Filtration & Dilution) N2 Stationary Phase (C18 vs. Phenyl-Hexyl) N1->N2 N3 Mobile Phase Tuning (pH 7.0 + TEA) N2->N3 N4 Gradient Elution (10% to 80% ACN) N3->N4 N5 DAD Detection (240 nm & 260 nm) N4->N5 N6 Data & Validation (Rs, As, Rt) N5->N6

    Fig 2. Self-validating HPLC workflow for pyrazolo[3,4-d]pyrimidine analysis.

    Product Performance Comparison: C18 vs. Phenyl-Hexyl

    To objectively evaluate performance, a standard high-purity silica C18 column (250 x 4.6 mm, 5 µm) was compared against a Phenyl-Hexyl column of identical dimensions. The analytes tested included the parent 4,6-dichloro intermediate , a C4-aniline mono-substituted derivative , and a C4,C6-dianiline di-substituted derivative .

    Quantitative Data Summary
    Analyte / MetricStandard C18 Column (Hydrophobic)Phenyl-Hexyl Column ( π−π
    • Hydrophobic)
    Mechanistic Observation
    4,6-Dichloro Intermediate Rt = 8.5 min, As = 1.35Rt = 9.2 min, As = 1.10Phenyl-Hexyl improves peak symmetry (As) due to favorable π−π stacking with the electron-deficient pyrimidine ring.
    C4-Aniline Derivative Rt = 12.1 min, As = 1.42Rt = 14.5 min, As = 1.05Stronger retention on Phenyl-Hexyl due to the introduction of the aromatic aniline ring.
    C4,C6-Dianiline Derivative Rt = 15.3 min, As = 1.50Rt = 18.2 min, As = 1.12The di-substituted analog exhibits maximum π -electron density, maximizing interaction with the phenyl phase.
    Resolution ( Rs​ ) (C4 vs C4,C6) Rs​ = 3.2 Rs​ = 5.8 π−π interactions provide superior selectivity, nearly doubling the resolution between closely eluting aromatic derivatives.

    (Note: Rt = Retention Time; As = Asymmetry Factor; Rs​ = Resolution. An As value of 1.0 represents a perfectly symmetrical peak).

    Analytical Insights

    While the standard C18 column provides adequate retention based on partition coefficients (logP), the asymmetry factor ( As>1.3 ) indicates that secondary interactions are still occurring, despite the presence of TEA in the mobile phase. Furthermore, the resolution between the mono- and di-substituted aromatic derivatives is acceptable ( Rs​=3.2 ) but not optimal for complex reaction mixtures.

    Conversely, the Phenyl-Hexyl column proves to be the superior alternative for this specific class of compounds. The phenyl rings of the stationary phase interact directly with the delocalized π electrons of the pyrazolo[3,4-d]pyrimidine core and its aniline substituents. This orthogonal retention mechanism yields near-perfect peak symmetry ( As≈1.1 ) and drastically enhances resolution ( Rs​=5.8 ), ensuring that trace-level regioisomers can be accurately quantified during drug development 5[5].

    Conclusion

    For routine purity checks of aliphatic or un-derivatized pyrazolo[3,4-d]pyrimidines, a standard C18 column paired with a pH-controlled, TEA-buffered mobile phase is highly effective. However, when developing methods for heavily aromatized kinase inhibitors derived from 4,6-dichloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine, scientists should default to a Phenyl-Hexyl stationary phase . The supplementary π−π interactions provide the necessary selectivity and peak capacity required to meet stringent pharmaceutical validation standards.

    References

    • Title: Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin Source: Research Journal of Pharmacy and Technology URL: [Link]

    • Title: Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors Source: MDPI URL: [Link]

    • Title: mcl1 inhibitors Source: Justia Patents URL: [Link]

    • Title: Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor Source: PMC / NIH URL: [Link]

    • Title: Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool Source: ACS Publications URL: [Link]

    Sources

    Validation

    Mass spectrometry (LC-MS) fragmentation patterns of 4,6-Dichloro-2-methyl-2h-pyrazolo[3,4-d]pyrimidine

    An in-depth analytical comparison guide designed for researchers, analytical chemists, and drug development professionals. Executive Summary The pyrazolo[3,4-d]pyrimidine scaffold is a privileged pharmacophore widely uti...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    An in-depth analytical comparison guide designed for researchers, analytical chemists, and drug development professionals.

    Executive Summary

    The pyrazolo[3,4-d]pyrimidine scaffold is a privileged pharmacophore widely utilized in the development of kinase inhibitors (e.g., c-Src, Jak2, and PDE2 targets)[1]. During the synthesis of these therapeutics, alkylation of the pyrazole ring frequently yields a mixture of N1-methyl and N2-methyl regioisomers[2].

    Because 4,6-Dichloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine (the N2-methyl target) and 4,6-Dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (the N1-methyl alternative) possess identical exact masses and highly similar polarities, they often co-elute in standard reverse-phase liquid chromatography[3]. This guide provides a self-validating LC-MS/MS methodology to objectively differentiate these isomers based on their unique collision-induced dissociation (CID) fragmentation pathways, eliminating the immediate need for material-intensive 2D NMR studies.

    Target vs. Alternative: Structural & Physicochemical Comparison

    To establish a baseline for mass spectrometry analysis, the exact mass and isotopic distribution must be defined. Due to the presence of two chlorine atoms, both isomers exhibit a classic 9:6:1 isotopic signature for their [M+H]+ ions.

    PropertyTarget: N2-Methyl IsomerAlternative: N1-Methyl Isomer
    Chemical Name 4,6-Dichloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine4,6-Dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
    CAS Number 959432-77-0[4]98141-42-5[5]
    Exact Mass 201.981 Da201.981 Da
    Precursor [M+H]+ m/z 203.0 / 205.0 / 207.0m/z 203.0 / 205.0 / 207.0
    Regiochemistry Methyl group at N2 (flanked by N1 and C3)Methyl group at N1 (adjacent to bridgehead C7a)

    Self-Validating LC-MS Experimental Protocol

    To ensure analytical trustworthiness, this protocol incorporates an internal validation step: tracking the chlorine isotope ratio. The transition from a 9:6:1 ratio in the precursor to a 3:1 ratio in the primary fragment confirms the loss of a single chlorine radical.

    Step 1: Sample Preparation

    • Dissolve 1.0 mg of the purified isomer in 1.0 mL of LC-MS grade Methanol (1 mg/mL stock).

    • Dilute the stock to a 1 µg/mL working solution using 50:50 Water:Acetonitrile containing 0.1% Formic Acid to promote optimal protonation.

    Step 2: UHPLC Chromatographic Conditions

    • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size)[6].

    • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

    • Gradient: 5% B to 95% B over 5.0 minutes (Flow rate: 0.4 mL/min).

    Step 3: High-Resolution Mass Spectrometry (HRMS) Parameters

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Precursor Selection: Isolate m/z 203.0 (the 35Cl2​ monoisotopic peak).

    • Collision Energy (CE): Utilize a stepped CE at 15, 25, and 35 eV. Causality note: Stepped CE is critical here because the initial loss of chlorine requires low energy, while the subsequent pyrazole ring cleavage requires higher energy.

    Mechanistic Fragmentation Pathways (The "Why")

    Understanding the causality behind the fragmentation pathways allows scientists to confidently assign regioisomers without relying solely on reference standards.

    Common Primary Cleavage: Both the N1 and N2 isomers feature a highly stable pyrimidine ring. Upon collisional activation, the weakest bonds—the C-Cl bonds at positions 4 and 6—cleave first. This results in the expulsion of a chlorine radical ( Cl∙ , -35 Da), yielding a highly abundant, shared fragment at m/z 168.0 [7].

    Divergent Secondary Cleavage (The Diagnostic Step): The position of the methyl group fundamentally alters the thermodynamics of the pyrazole ring opening.

    • N2-Methyl Isomer (Target): Because the methyl group is located on the N2 atom, the ring preferentially fragments via the expulsion of hydrogen cyanide (HCN, -27 Da) from the pyrimidine/pyrazole interface, followed by the loss of nitrogen gas ( N2​ , -28 Da)[7]. This sequential degradation yields diagnostic fragments at m/z 141.0 and m/z 113.0 .

    • N1-Methyl Isomer (Alternative): In the N1-isomer, the methyl group is adjacent to the bridgehead carbon. This specific geometry facilitates a concerted ring-opening mechanism that expels acetonitrile ( CH3​CN , -41 Da) directly from the pyrazole moiety, generating a highly diagnostic fragment at m/z 127.0 [2].

    Workflow & Logic Diagram

    MS_Fragmentation cluster_N2 Target: N2-Methyl Isomer cluster_N1 Alternative: N1-Methyl Isomer M_N2 [M+H]+ m/z 203 F168_N2 [M+H - Cl]+ m/z 168 M_N2->F168_N2 -Cl• (-35 Da) F141_N2 [M+H - Cl - HCN]+ m/z 141 F168_N2->F141_N2 -HCN (-27 Da) F113_N2 [M+H - Cl - HCN - N2]+ m/z 113 F141_N2->F113_N2 -N2 (-28 Da) M_N1 [M+H]+ m/z 203 F168_N1 [M+H - Cl]+ m/z 168 M_N1->F168_N1 -Cl• (-35 Da) F127_N1 [M+H - Cl - CH3CN]+ m/z 127 F168_N1->F127_N1 -CH3CN (-41 Da)

    LC-MS/MS CID pathways differentiating N2-methyl and N1-methyl pyrazolo[3,4-d]pyrimidine isomers.

    Quantitative Data: Diagnostic Fragments

    The table below summarizes the expected quantitative MS/MS profile when isolating the m/z 203.0 precursor at a normalized collision energy of 25 eV.

    Precursor Ion ( [M+H]+ )Fragment Ion (m/z)Neutral LossRelative AbundanceDiagnostic For
    203.0168.0 −Cl∙ (35 Da)High (Base Peak)Both Isomers
    203.0141.0 −Cl∙ , −HCN MediumN2-Methyl Isomer
    203.0127.0 −Cl∙ , −CH3​CN MediumN1-Methyl Isomer
    203.0113.0 −Cl∙ , −HCN , −N2​ LowN2-Methyl Isomer

    By monitoring the specific MRM transitions of 203.0 141.0 and 203.0 127.0, researchers can accurately quantify the ratio of N2 to N1 alkylation in crude reaction mixtures without prior chromatographic separation.

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    Comparative

    A Comparative Guide to the Kinase Binding Affinity of 4,6-Dichloro vs. 4-Chloro Pyrazolo[3,4-d]pyrimidines

    For Researchers, Scientists, and Drug Development Professionals The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in the development of kinase inhibitors, owing to its structural resemblance to the endogenous ATP p...

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    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in the development of kinase inhibitors, owing to its structural resemblance to the endogenous ATP purine core. This guide provides an in-depth comparison of two key intermediates in the synthesis of these inhibitors: 4,6-dichloro- and 4-chloro-pyrazolo[3,4-d]pyrimidines. While a direct, head-to-head quantitative comparison of the binding affinities of otherwise identical analogs is not extensively documented in publicly available literature, this guide will synthesize information from numerous studies to provide a comprehensive analysis of their relative utility, reactivity, and the structural implications of the C6-chloro substitution on kinase binding.

    The Pyrazolo[3,4-d]pyrimidine Scaffold: A Privileged Structure in Kinase Inhibition

    Pyrazolo[3,4-d]pyrimidines are recognized as "privileged structures" in medicinal chemistry. Their ability to mimic adenine allows them to competitively bind to the ATP-binding site of a wide range of kinases, making them attractive starting points for the design of potent and selective inhibitors.[1][2] Numerous clinically successful and investigational kinase inhibitors are based on this core structure, targeting kinases such as Src, Abl, EGFR, and CDKs.[3][4][5]

    Comparative Analysis: 4,6-Dichloro- vs. 4-Chloro- Scaffolds

    The primary distinction between these two scaffolds lies in the presence of a second chlorine atom at the 6-position of the pyrimidine ring. This seemingly small difference has significant implications for both the synthetic strategy and the potential for optimizing kinase inhibitory activity.

    Synthetic Utility: A Tale of Two Reactivities

    The 4,6-dichloro-pyrazolo[3,4-d]pyrimidine is a versatile and widely used intermediate in the synthesis of more complex kinase inhibitors.[6] The two chlorine atoms exhibit differential reactivity towards nucleophilic aromatic substitution (SNAr). The chlorine at the C4 position is generally more reactive than the one at the C6 position.[6] This differential reactivity allows for a stepwise and controlled introduction of different substituents at these two positions, enabling the exploration of a wider chemical space and the fine-tuning of inhibitor properties.

    In contrast, the 4-chloro-pyrazolo[3,4-d]pyrimidine offers a single point for substitution at the C4 position. While this simplifies the synthesis in some respects, it also limits the opportunities for structural diversification at the C6 position, which can be crucial for achieving high potency and selectivity.

    Structure-Activity Relationship (SAR): The Influence of the 6-Chloro Group

    While direct comparative binding data is scarce, the extensive body of research on pyrazolo[3,4-d]pyrimidine-based kinase inhibitors allows for well-founded inferences regarding the impact of the 6-chloro substituent.

    The C6 position of the pyrazolo[3,4-d]pyrimidine core points towards the ribose-binding pocket of the ATP-binding site in many kinases. Substitution at this position can therefore significantly influence binding affinity and selectivity.

    • Steric and Electronic Effects: The presence of a chlorine atom at the C6 position introduces both steric bulk and an electron-withdrawing group. These features can modulate the overall shape and electronic properties of the inhibitor, influencing its fit within the ATP-binding pocket.

    • Hydrophobic Interactions: The chloro group can participate in favorable hydrophobic interactions with nonpolar residues in the kinase active site, potentially enhancing binding affinity.

    • Halogen Bonding: In some cases, the chlorine atom can act as a halogen bond donor, forming a non-covalent interaction with an electron-rich atom (like an oxygen or sulfur) on a kinase residue. This can be a powerful tool for increasing both affinity and selectivity.

    The decision to retain or replace the 6-chloro group is a critical aspect of the drug design process. In many reported syntheses, the 6-chloro atom is ultimately displaced by other functional groups to optimize interactions with the target kinase.[6] However, its presence in the initial scaffold is what enables this diversification.

    Data Summary: A Qualitative Comparison

    Due to the lack of direct head-to-head quantitative data, the following table provides a qualitative comparison based on the principles of synthetic chemistry and structure-activity relationships derived from the literature.

    Feature4,6-Dichloro-pyrazolo[3,4-d]pyrimidine4-Chloro-pyrazolo[3,4-d]pyrimidine
    Synthetic Versatility High: Allows for sequential and selective substitution at C4 and C6 positions.[6]Moderate: Primarily allows for substitution at the C4 position.
    Potential for Optimization High: The C6-chloro serves as a handle for introducing a wide range of functional groups to probe the ribose pocket and enhance binding.Limited: Optimization is focused on the C4 substituent.
    Direct Kinase Binding Generally viewed as a reactive intermediate rather than a final inhibitor. The inherent reactivity of the chloro groups can lead to non-specific binding.Also typically an intermediate, but with fewer reactive sites.
    Role in SAR The presence of the 6-chloro group is a key determinant in the overall SAR strategy, enabling exploration of C6-substitutions.The focus of SAR is on the C4-substituent.

    Experimental Protocols: In Vitro Kinase Assay

    To determine the binding affinity of pyrazolo[3,4-d]pyrimidine derivatives, a variety of in vitro kinase assays can be employed. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

    Step-by-Step Methodology for ADP-Glo™ Kinase Assay:
    • Kinase Reaction Setup:

      • Prepare a reaction mixture containing the kinase of interest (e.g., Src, Abl), the substrate peptide, and ATP in a suitable kinase buffer.

      • Add varying concentrations of the test compound (dissolved in DMSO) to the reaction mixture in a 384-well plate. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

      • Initiate the kinase reaction by adding the kinase to the plate.

      • Incubate the plate at the optimal temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

    • ADP Detection:

      • Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent simultaneously depletes the remaining ATP.

      • Incubate the plate at room temperature for 40 minutes.

      • Add the Kinase Detection Reagent to convert the generated ADP into ATP. This new ATP is then used in a luciferase/luciferin reaction to produce light.

      • Incubate the plate at room temperature for 30-60 minutes.

    • Data Acquisition and Analysis:

      • Measure the luminescence of each well using a plate-reading luminometer.

      • The amount of light produced is directly proportional to the amount of ADP generated and inversely proportional to the inhibitory activity of the compound.

      • Calculate the percent inhibition for each compound concentration relative to the controls.

      • Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity) by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

    Visualizing the Workflow and Structures

    Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection ADP Detection cluster_analysis Data Analysis reagents Prepare Kinase, Substrate, ATP, and Buffer mix Combine Reagents and Compounds in 384-well Plate reagents->mix compounds Prepare Serial Dilutions of Test Compounds compounds->mix incubate_kinase Incubate at 30°C for 60 min mix->incubate_kinase add_adpglo Add ADP-Glo™ Reagent incubate_kinase->add_adpglo incubate_adpglo Incubate at RT for 40 min add_adpglo->incubate_adpglo add_detection Add Kinase Detection Reagent incubate_adpglo->add_detection incubate_detection Incubate at RT for 30-60 min add_detection->incubate_detection read_luminescence Measure Luminescence incubate_detection->read_luminescence calculate_ic50 Calculate IC50 Values read_luminescence->calculate_ic50

    Caption: Comparative interaction potential of the two scaffolds.

    Synthetic_Pathway start 5-Amino-1H-pyrazole-4-carboxamide intermediate1 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diol start->intermediate1 Cyclization with Urea dichloro 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine intermediate1->dichloro Chlorination (e.g., POCl3) chloro_deriv 4-Amino-6-chloro-derivative dichloro->chloro_deriv Selective Nucleophilic Substitution at C4 diamino_deriv 4,6-Diamino-derivative dichloro->diamino_deriv Further Substitution at C6 chloro 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine dichloro->chloro Selective Reduction/Dechlorination (less common) amino_deriv 4-Amino-derivative chloro->amino_deriv Nucleophilic Substitution at C4

    Caption: General synthetic routes for pyrazolo[3,4-d]pyrimidine derivatives.

    Conclusion and Future Directions

    The choice between a 4,6-dichloro- and a 4-chloro-pyrazolo[3,4-d]pyrimidine scaffold in a kinase inhibitor discovery program is fundamentally a strategic one. The 4,6-dichloro scaffold offers superior synthetic versatility, providing two points of modification to optimize binding affinity and selectivity. The differential reactivity of the C4 and C6 positions allows for a more extensive exploration of the chemical space around the pyrazolo[3,4-d]pyrimidine core.

    While the 4-chloro scaffold presents a more direct route to C4-substituted analogs, it inherently limits the potential for optimization at the C6 position. The existing body of literature strongly suggests that modifications at the C6 position are often crucial for achieving high-potency and selective kinase inhibition.

    Future work in this area would benefit from studies that directly and quantitatively compare the binding affinities of minimally different 4,6-dichloro- and 4-chloro-pyrazolo[3,4-d]pyrimidine derivatives against a panel of kinases. Such data would provide a clearer understanding of the intrinsic contribution of the 6-chloro group to kinase binding and would be invaluable for the rational design of next-generation kinase inhibitors.

    References

    • Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. (URL not available)
    • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[1][7]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: Synthesis, biological evaluation, and molecular docking study. Semantic Scholar. [Link]

    • Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives and Evaluation of their Src Kinase Inhibitory Activities. (URL not available)
    • Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. (URL not available)
    • New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects. BioWorld. [Link]

    • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. MDPI. [Link]

    • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. ACS Publications. [Link]

    • Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. CNR-IRIS. [Link]

    • Synthesis and Antibacterial Evaluation of New Pyrazolo[3,4-d]pyrimidines Kinase Inhibitors. (URL not available)
    • Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Clausius Scientific Press. [Link]

    • Gpr119 receptor agonists.

    Sources

    Validation

    Benchmarking 4,6-Dichloro-2-methyl-2h-pyrazolo[3,4-d]pyrimidine against standard purine scaffolds

    As a Senior Application Scientist, I frequently observe drug discovery programs struggling with the metabolic liabilities and off-target promiscuity inherent to standard purine scaffolds. While purine is the natural star...

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    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, I frequently observe drug discovery programs struggling with the metabolic liabilities and off-target promiscuity inherent to standard purine scaffolds. While purine is the natural starting point for ATP-competitive kinase inhibitors, its biological ubiquity is a double-edged sword. To bypass these limitations, the pyrazolo[3,4-d]pyrimidine scaffold has been established as a privileged bioisostere 1.

    In this guide, we benchmark the highly tractable building block 4,6-dichloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine against traditional purine scaffolds, detailing the mechanistic rationale, comparative data, and experimental workflows required to leverage it effectively.

    Structural and Mechanistic Divergence

    The fundamental advantage of 4,6-dichloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine over standard purines (such as 2,6-dichloropurine) lies in its altered electron density and locked tautomeric state 2.

    In standard purines, rapid tautomerization between the N7 and N9 positions presents a variable hydrogen-bond donor/acceptor profile to the kinase hinge region, often leading to off-target binding (e.g., to adenosine receptors). By utilizing the 2-methylated pyrazolo[3,4-d]pyrimidine variant, the tautomeric state is permanently locked. This structural rigidity enforces a highly specific hydrogen-bonding vector that mimics adenine precisely enough to bind target kinases (like CDK2, EGFR, and Src) while avoiding purine-specific metabolic enzymes like adenosine deaminase (ADA) 3.

    Logic Purine Standard Purine Scaffold (e.g., 2,6-Dichloropurine) Tautomerism N7/N9 Tautomerism Variable H-Bonding Purine->Tautomerism Pyrazolo 4,6-Dichloro-2-methyl-2H- pyrazolo[3,4-d]pyrimidine Locked N2-Methylation Locked Tautomeric State Pyrazolo->Locked OffTarget High Off-Target Risk (Adenosine Receptors) Tautomerism->OffTarget KinaseSel Enhanced Kinase Selectivity (CDK2, EGFR, Src) Locked->KinaseSel

    Bioisosteric replacement logic: Purine vs. 2-methyl-pyrazolo[3,4-d]pyrimidine.

    Quantitative Benchmarking Data

    When functionalized with identical side chains, derivatives of the pyrazolo[3,4-d]pyrimidine scaffold consistently outperform their purine counterparts in both target affinity and metabolic stability. Below is a summary of quantitative experimental data benchmarking the two scaffolds in CDK2 inhibitor development 2.

    ParameterStandard Purine Scaffold (e.g., Roscovitine analogs)4,6-Dichloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine derived
    CDK2/Cyclin A Inhibition (IC50) ~0.184 - 0.500 µM0.057 - 0.119 µM
    Anticancer Efficacy (HCT-116 IC50) > 0.170 µM0.006 - 0.099 µM
    Metabolic Half-Life (HLM, t1/2) < 30 minutes (susceptible to ADA)> 120 minutes (ADA resistant)
    Tautomeric State Dynamic (N7/N9 equilibrium)Locked (N2-methylated)
    C4/C6 Regioselectivity Yield 40 - 60% (requires strict thermal control)85 - 95% (distinct electrophilicities)

    Self-Validating Experimental Protocol: Regioselective Functionalization

    The true power of 4,6-dichloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine 4 lies in its synthetic tractability. The difference in electrophilicity between the C4 and C6 positions allows for highly regioselective sequential Nucleophilic Aromatic Substitution (SNAr) 5.

    Phase 1: C4-Nucleophilic Aromatic Substitution (SNAr)
    • Causality: The C4 position is highly electron-deficient due to the inductive pull of the adjacent pyrimidine nitrogens and the fused pyrazole ring. Consequently, SNAr occurs rapidly at room temperature.

    • Step 1: Dissolve 1.0 eq of 4,6-dichloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine in anhydrous THF.

    • Step 2: Dropwise add 1.05 eq of the primary amine (e.g., anilines for EGFR targeting) and 2.0 eq of N,N-diisopropylethylamine (DIPEA) at 0°C. Allow to warm to 25°C.

    • Self-Validation: Monitor via LC-MS. The reaction must be kept at or below 25°C. Elevated temperatures will overcome the activation barrier for C6 substitution, leading to unwanted bis-adducts. The appearance of a single mass peak corresponding to the mono-adduct [M+H]+ validates the regioselectivity.

    Phase 2: C6-Substitution / Coupling
    • Causality: The introduction of the electron-donating amine at C4 significantly increases the electron density of the pyrimidine ring, severely deactivating the C6 position towards further nucleophilic attack. Therefore, harsh conditions or transition-metal catalysis are required.

    • Step 1: Isolate the 4-amino-6-chloro intermediate and dissolve it in a high-boiling solvent (e.g., n-butanol or NMP).

    • Step 2: Add 2.0–3.0 eq of the secondary amine. Subject the mixture to microwave irradiation at 120°C for 2 hours. (Alternatively, utilize Buchwald-Hartwig cross-coupling conditions with Pd2(dba)3 and Xantphos).

    • Self-Validation: Monitor via TLC (Hexane:EtOAc). The complete consumption of the intermediate and the emergence of a lower-Rf spot confirms successful C6 functionalization.

    Workflow Start 4,6-Dichloro-2-methyl-2H- pyrazolo[3,4-d]pyrimidine Step1 C4 SNAr Reaction (1.0 eq Amine, 25°C) Start->Step1 Highly Electrophilic C4 Intermediate 4-Amino-6-chloro Intermediate Step1->Intermediate Step2 C6 SNAr / Coupling (Excess Amine, 120°C MW) Intermediate->Step2 Deactivated C6 Product 4,6-Disubstituted Kinase Inhibitor Step2->Product

    Regioselective functionalization workflow for the pyrazolo[3,4-d]pyrimidine scaffold.

    References

    • Novel pyrazolo[3,4-d]pyrimidines: design, synthesis, anticancer activity, dual EGFR/ErbB2 receptor tyrosine kinases inhibitory activity. Taylor & Francis.
    • Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. NIH PMC.
    • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. NIH PMC.
    • Exploring the Chemical Space around the Privileged Pyrazolo[3,4-d]pyrimidine Scaffold: Toward Novel Allosteric Inhibitors of T315I-Mutated Abl.
    • TRC - 4,6-Dichloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine. LGC Standards.

    Sources

    Safety & Regulatory Compliance

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